molecular formula C6H13NO B175710 (S)-Piperidin-2-ylmethanol CAS No. 41373-39-1

(S)-Piperidin-2-ylmethanol

Cat. No.: B175710
CAS No.: 41373-39-1
M. Wt: 115.17 g/mol
InChI Key: PRAYXGYYVXRDDW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Piperidin-2-ylmethanol is a piperidine derivative of significant interest in medicinal chemistry and antibiotic discovery. Recent research has identified this specific substructure as the essential pharmacophore for the antibacterial activity of the antimalarial drug mefloquine against Gram-negative pathogens . Structure-activity relationship (SAR) studies demonstrate that the piperidin-2-yl methanol group is required for antibacterial activity . Analogs lacking this moiety show a complete loss of activity, underscoring its critical role. The compound's mechanism is linked to disrupting bacterial membranes; the positively charged nitrogen in the piperidine ring enhances interactions with negatively charged lipid components like lipopolysaccharide (LPS) and lipid A, leading to decreased membrane fluidity and increased permeability . This unique mechanism makes this compound a valuable building block for developing novel membrane-acting antibacterial agents, particularly for targeting priority pathogens such as Acinetobacter baumannii . Furthermore, piperidine derivatives are recognized as privileged scaffolds in pharmaceutical development, featured in over twenty classes of drugs, which highlights the broader potential of this compound in constructing bioactive molecules for various therapeutic areas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426188
Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41373-39-1
Record name (2S)-2-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41373-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-piperidin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperidin-2-ylmethanol: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical research and development. The piperidine scaffold is a prevalent motif in a vast array of bioactive molecules and approved drugs, particularly those targeting the central nervous system. This document is intended to serve as a detailed resource for professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.

It is important to note that while extensive data is available for the racemic mixture, piperidin-2-ylmethanol, specific experimental data for the enantiomerically pure (S)-form is limited in publicly available literature. Therefore, where specific data for the (S)-enantiomer is unavailable, data for the racemate is provided as a close approximation.

Chemical Structure and Identifiers

This compound is a chiral organic compound featuring a piperidine ring substituted at the 2-position with a hydroxymethyl group.

  • IUPAC Name: (2S)-Piperidin-2-ylmethanol

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.18 g/mol

  • CAS Number: 41373-39-1

  • InChI: 1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1

  • InChIKey: PRAYXGYYVXRDDW-LURJTMIESA-N

  • SMILES: C1CCN--INVALID-LINK--CO

Physicochemical Properties

Quantitative data for the physical properties of this compound are not extensively reported. The following table summarizes the available information, with data for the racemic mixture provided for reference.

PropertyValueNotes
Physical Form Colorless to yellow or green solid or liquidFor (S)-enantiomer
Melting Point 68-70 °CFor racemic 2-Piperidinemethanol[1]
Boiling Point 100-102 °C at 6 mmHgFor racemic 2-Piperidinemethanol[1]
Density Not availableData for the parent compound, piperidine, is approximately 0.862 g/mL.
Solubility Not quantitatively determinedExpected to be soluble in water and polar organic solvents.
Storage Temperature 2-8 °C, under inert atmosphere, in the darkFor (S)-enantiomer

Synthesis of this compound

A common and effective method for the synthesis of enantiomerically pure this compound is the reduction of the corresponding carboxylic acid, (S)-pipecolinic acid (also known as L-pipecolinic acid), or its esters. Alternatively, a deprotection strategy from a suitable N-protected precursor can be employed. Below is a detailed experimental protocol adapted from a procedure for the synthesis of the (R)-enantiomer via debenzylation.

Protocol: Synthesis of this compound via Debenzylation

This protocol is adapted from the synthesis of (R)-piperidin-2-ylmethanol and is applicable to the (S)-enantiomer starting from the corresponding (S)-precursor.[2]

Materials:

  • (2S)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester

  • 10 wt% Palladium on activated carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a solution of (2S)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by distillation if necessary.

SynthesisWorkflow start (2S)-2-(hydroxymethyl)piperidine- 1-carboxylic acid benzyl ester reaction Debenzylation start->reaction reagents 10 wt% Pd/C, H₂ (1 atm) Ethyl Acetate, Room Temperature, 4h reagents->reaction product This compound reaction->product

Synthesis of this compound via Debenzylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Expected characteristic peaks include a broad O-H stretch (around 3300 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-O stretch (around 1050 cm⁻¹).

Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The mass spectrum of the racemic 2-piperidinemethanol shows a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound. A prominent fragment is typically observed at m/z 84, resulting from the loss of the hydroxymethyl group.[3]

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample

General Experimental Workflow.

Applications in Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, which allow for optimal interactions with biological targets.[2][4] this compound, as a chiral building block, offers several advantages in drug design:

  • Introduction of Chirality: The stereocenter at the 2-position allows for the synthesis of enantiomerically pure compounds, which is crucial for improving therapeutic efficacy and reducing off-target side effects.

  • Versatile Functional Handle: The primary alcohol and the secondary amine provide two points for further chemical modification, enabling the construction of diverse chemical libraries for screening and lead optimization.[2]

  • Scaffold for CNS-active Agents: Substituted piperidines are key components in many drugs targeting the central nervous system.[2]

References

Spectroscopic Profile of (S)-Piperidin-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Piperidin-2-ylmethanol, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a critical resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is for the racemic mixture (2-Piperidinemethanol), it is expected to be identical for the (S)-enantiomer. The NMR and IR data are predicted based on the analysis of closely related compounds and spectral databases, providing a reliable reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~3.55 - 3.45m1HH-2
~3.40 - 3.30dd1H-CH₂OH (diastereotopic H)
~3.15 - 3.05dd1H-CH₂OH (diastereotopic H)
~3.00 - 2.90dt1HH-6 (equatorial)
~2.60 - 2.50td1HH-6 (axial)
~2.0 (broad s)2H-NH, -OH
~1.80 - 1.20m6HH-3, H-4, H-5

Solvent: CDCl₃. Predicted based on spectral data of similar piperidine derivatives.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmProvisional Assignment
~66.0-CH₂OH
~58.0C-2
~46.5C-6
~26.5C-3
~25.0C-5
~24.5C-4

Solvent: CDCl₃. Predicted based on spectral data of similar piperidine derivatives.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H, N-H stretching
2930 - 2850StrongC-H stretching (aliphatic)
1450 - 1430MediumC-H bending
1100 - 1000StrongC-O stretching

Predicted based on characteristic group frequencies.

Table 3: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Possible Fragment
1155[M]⁺ (Molecular Ion)
84100[M - CH₂OH]⁺
5620[C₄H₈]⁺
4430[C₂H₆N]⁺

Source: NIST Mass Spectrometry Data Center (for 2-Piperidinemethanol). Ionization: Electron Ionization (EI).[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory techniques and can be adapted for specific instrumentation and sample requirements.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and integration of the signals to determine chemical shifts, multiplicities, and coupling constants.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the molten compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates if the compound is a low-melting solid or a liquid at room temperature.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample Compound of Interest (this compound) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI or ESI) Prep_MS->MS_Spec Process_NMR FID Processing & Spectral Analysis NMR_Spec->Process_NMR Process_IR Functional Group Identification IR_Spec->Process_IR Process_MS Fragmentation Pattern Analysis MS_Spec->Process_MS Structure Final Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationships NMR NMR Spectroscopy ¹H NMR: Proton Environment & Connectivity ¹³C NMR: Carbon Skeleton Structure <this compound> | C₆H₁₃NO | MW: 115.17 NMR->Structure Provides carbon-hydrogen framework IR IR Spectroscopy Functional Groups (O-H, N-H, C-O) IR->Structure Confirms presence of key functional groups MS Mass Spectrometry Molecular Weight & Fragmentation MS->Structure Determines molecular mass and formula

Caption: Logical relationships in the spectroscopic elucidation of this compound's structure.

References

A Technical Guide to the Discovery and Synthesis of Piperidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its significance in drug design.[1][2][3][4] The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1] This structural feature, combined with its favorable physicochemical properties, enhances "druggability" by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic profiles while often reducing toxicity.[5]

This technical guide provides an in-depth exploration of the discovery and synthesis of piperidine-containing drugs, covering key synthetic methodologies, detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and the signaling pathways these compounds modulate.

Core Synthetic Methodologies

The construction of the piperidine core is a fundamental challenge in organic synthesis. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations that provide precise control over stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, often requiring a metal catalyst.

  • Catalysts: A range of heterogeneous and homogeneous catalysts are effective, including those based on palladium, platinum, rhodium, ruthenium, nickel, and cobalt.[2][6][7] The choice of catalyst can influence the reaction conditions (temperature and pressure) and the stereoselectivity for substituted pyridines.[2] For instance, heterogeneous cobalt and nickel catalysts have been developed for acid-free hydrogenation with high yields and selectivity.[2]

  • Recent Advances: Modern methods focus on achieving high chemoselectivity, allowing for the reduction of the pyridine ring in the presence of other sensitive functional groups.[2] For example, palladium(0)-catalyzed systems have been used in one-pot Suzuki-Miyaura/hydrogenation reactions to synthesize complex piperidine derivatives like the precursor to Donepezil, a drug used for Alzheimer's disease.[2]

Asymmetric Synthesis and Organocatalysis

Given that the biological activity of piperidine derivatives is often dependent on their stereochemistry, asymmetric synthesis is of paramount importance.[8]

  • Organocatalysis: Organocatalytic domino reactions, particularly those employing small chiral organic molecules like L-proline, provide an efficient route to enantiomerically enriched piperidines.[9][10] A key example is the biomimetic asymmetric Mannich reaction, where L-proline catalyzes the addition of a ketone to a cyclic imine (Δ¹-piperideine), mimicking natural alkaloid biosynthesis.[9][10]

  • Transition Metal Catalysis: Chiral transition metal complexes, especially those of rhodium, are powerful tools for asymmetric synthesis. Methods include the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, which assembles the piperidine scaffold with high enantioselectivity.[11] Another significant advancement is the Rh-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with pyridine derivatives to form 3-substituted tetrahydropyridines, key precursors to drugs like Niraparib.[12]

  • Chemo-enzymatic Methods: Combining the selectivity of enzymes with the efficiency of chemical catalysis offers a powerful hybrid approach. For instance, transaminases can be used to generate a reactive cyclic imine intermediate in situ, which then undergoes an organocatalyzed Mannich reaction.[10] This strategy leverages the high selectivity of enzymes under mild conditions.[8][10]

Intramolecular Cyclization Reactions

Building the piperidine ring from acyclic precursors via intramolecular cyclization is a versatile strategy.

  • Intramolecular aza-Michael Reaction (IMAMR): This reaction involves the cyclization of N-tethered alkenes and is a powerful method for creating substituted piperidines. Organocatalysts can be used to achieve high enantioselectivity in these transformations.[13]

  • Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or through C-H amination provides another route to the piperidine core.[2][13] These methods often utilize metal catalysts (e.g., cobalt or copper) or electrolysis to generate the necessary radical intermediates.[2][13]

Modern Modular and Efficient Approaches

Recent innovations aim to streamline the synthesis of complex piperidines.

  • Biocatalytic C-H Oxidation and Cross-Coupling: A novel two-stage process combines the selectivity of enzymes with modern cross-coupling chemistry. The first step uses an enzyme for biocatalytic carbon-hydrogen oxidation to selectively install a hydroxyl group on the piperidine ring. The second step employs nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, creating a modular and efficient way to build complex molecules without the need for protecting groups or expensive precious metal catalysts.[14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the cyclocondensation of 1,5-dichloropentane with primary amines.[15] This approach aligns with the principles of green chemistry by often using water as a solvent.[15]

Quantitative Data Summary

Quantitative data is essential for comparing the efficacy of different synthetic methods and for understanding the structure-activity relationships of piperidine-containing drugs.

Table 1: Comparison of Selected Synthetic Methods for Piperidine Derivatives

MethodCatalyst/ReagentSubstratesConditionsYield (%)Enantiomeric Excess (ee %)Reference
Organocatalytic Mannich Reaction(l)-proline (20 mol %)Δ¹-piperideine, AcetonePhCN, rtGood97%[9]
Rh-Catalyzed [2+2+2] Cycloaddition[Rh(I)]-complexAlkenyl isocyanate, AlkyneToluene, 70°CGoodHigh[11]
Rh-Catalyzed Asymmetric Reductive Heck[Rh(COD)Cl]₂, Chiral Diene LigandPhenyl pyridine-1(2H)-carboxylate, Arylboronic acidToluene/THF/H₂O, 70°C, 20hHighExcellent[8][12]
Microwave-Assisted CyclocondensationK₂CO₃1,5-dichloropentane, Primary amineH₂O, 150°C, 10-20 minGood-ExcellentN/A[15]
Heterogeneous Catalytic HydrogenationNickel SilicideSubstituted PyridineDioxane, 150°C, H₂ (50 bar)>99%N/A[2]

Table 2: Biological Activity of Selected Piperidine-Containing Compounds

Compound/SeriesMolecular Target / Cell LineKey Structural FeaturesIC₅₀ / KᵢReference
Furan-pyrazole piperidine derivativesAkt1 KinaseFuran-pyrazole moiety on piperidine0.02 - 5.3 µM[3][16]
Furan-pyrazole piperidine derivativesOVCAR-8 (Ovarian Cancer)Furan-pyrazole moiety on piperidine0.1 - 15.8 µM[3][16]
2-[4-(benzyl)-1-piperidin-1-yl]-... (Comp. 1)Sigma-1 Receptor (S1R)Benzylpiperidine & PhenylpiperazineKᵢ = 3.2 nM[17]
Haloperidol (Reference)Sigma-1 Receptor (S1R)Fluorophenyl-piperidinolKᵢ = 2.6 nM[17]
Piperidine Derivative (Comp. 5)Histamine H₃ Receptor (hH₃R)Piperidine coreKᵢ = 7.70 nM[18]
Piperidine Derivative (Comp. 5)Sigma-1 Receptor (S1R)Piperidine coreKᵢ = 3.64 nM[18]
Piperazine Derivative (Comp. 4)Sigma-1 Receptor (S1R)Piperazine core (bioisostere)Kᵢ = 1531 nM[18]
DonepezilAcetylcholinesterase (AChE)N-benzylpiperidine moiety-[19]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for drug development. The following are representative procedures for key synthetic transformations.

Protocol: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines

This protocol is adapted from a general method for organocatalytic domino reactions.[8]

  • Materials: Chiral organocatalyst (e.g., a diarylprolinol silyl ether), 1,3-dicarbonyl compound, β-nitroolefin, aldimine, anhydrous dichloromethane (CH₂Cl₂), silica gel for chromatography.

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (typically 10-20 mol%).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 equiv), the β-nitroolefin (1.0 equiv), and the aldimine (2.0 equiv).

  • Solvent and Reaction: Add anhydrous CH₂Cl₂ and cool the mixture to the specified temperature (e.g., -25 °C). Stir the reaction at this temperature for the required time (typically 1.5 to 4 days), monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired polysubstituted tetrahydropyridine product.

Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes a method for the enantioselective synthesis of 3-substituted tetrahydropyridines.[8]

  • Catalyst Pre-formation: In a glovebox, to a vial add [Rh(COD)Cl]₂ (1.0 equiv), a chiral diene ligand (2.2 equiv), and anhydrous tetrahydrofuran (THF). Stir the mixture for 30 minutes at room temperature.

  • Reaction Setup: To a separate oven-dried reaction vessel, add the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.

  • Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio. Add an aqueous solution of cesium hydroxide (CsOH) (2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at 70 °C for 20 hours.

  • Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol details a rapid and efficient synthesis of the piperidine ring.[15]

  • Materials: 1,5-dichloropentane, a primary amine, potassium carbonate (K₂CO₃), deionized water, diethyl ether.

  • Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add deionized water (2 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.

  • Workup: After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine. Further purification can be performed by column chromatography if necessary.

Mandatory Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex synthetic strategies and biological mechanisms.

G cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis start_materials Starting Materials (e.g., Pyridines, Aldehydes, Imines, Alkenes) reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis start_materials->reaction catalyst Catalyst / Reagents catalyst->reaction workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Flash Chromatography) workup->purification structure Structural Confirmation (NMR, HRMS) purification->structure stereo Stereochemical Analysis (Chiral HPLC/GC) purification->stereo

Caption: General experimental workflow for stereoselective piperidine synthesis.[8]

G ketone Ketone (e.g., Acetone) enamine Chiral Enamine Intermediate ketone->enamine + Proline proline L-Proline Catalyst mannich_adduct Mannich Adduct enamine->mannich_adduct + Δ¹-Piperideine (Mannich Reaction) imine Δ¹-Piperideine (Electrophile) imine->mannich_adduct mannich_adduct->proline Catalyst Regeneration product 2-Substituted Piperidine (e.g., (+)-Pelletierine) mannich_adduct->product Hydrolysis

Caption: Organocatalytic cycle for the asymmetric synthesis of 2-substituted piperidines.[9][10]

G Solenopsin Solenopsin (Piperidine Alkaloid) PI3K PI3K Solenopsin->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell Cell Growth, Proliferation, Survival Downstream->Cell

Caption: Inhibition of the PI3K/Akt signaling pathway by the piperidine alkaloid Solenopsin.[8]

Pharmacological Significance and Structure-Activity Relationships

The piperidine scaffold is found in drugs across more than twenty therapeutic classes, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][5][20]

  • Anticancer Activity: Piperidine derivatives can inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways.[8][19][21] For example, the fire ant venom alkaloid Solenopsin inhibits PI3K/Akt signaling, which is crucial for cancer cell growth and survival.[8] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents are critical. For instance, in a series of furan-pyrazole piperidine derivatives, the furan-pyrazole moiety was identified as essential for potent inhibition of the Akt1 kinase.[3][16]

  • CNS Activity: Many CNS-active drugs, such as the antipsychotic Haloperidol, the ADHD medication Methylphenidate, and the potent analgesic Fentanyl, feature a piperidine ring.[22][23] The piperidine moiety often serves as a key pharmacophoric element that interacts with receptors like the sigma-1 (S1R) and dopamine receptors.[17][18] SAR studies reveal that the basic nitrogen of the piperidine is often crucial for forming a salt bridge with acidic residues (e.g., Asp or Glu) in the receptor binding pocket.

  • Bioisosteric Replacement: In drug design, bioisosteric replacement is a strategy to modify a lead compound to improve its properties.[24] The piperidine ring can be replaced by other cyclic scaffolds to fine-tune solubility, metabolic stability, or receptor affinity. For example, replacing a piperidine with a piperazine can dramatically alter sigma receptor affinity, demonstrating the subtle structural changes that impact biological activity.[18] Other bioisosteres include spirocycles, which can improve metabolic stability by modifying the positions adjacent to the nitrogen atom.[5][25]

G cluster_ligand Ligand Properties cluster_receptor Sigma-1 Receptor (S1R) cluster_effect Cellular Effect ligand Piperidine-based Ligand pharmacophore Key Pharmacophore: - Basic Nitrogen - Hydrophobic Groups ligand->pharmacophore receptor S1R Binding Pocket ligand->receptor Binds to interactions Binding Interactions: - Ionic (Aspartic Acid) - Hydrophobic - Polar receptor->interactions modulation Modulation of Signaling Pathways receptor->modulation Leads to response Therapeutic Response (e.g., Analgesia, Neuroprotection) modulation->response

Caption: Logical relationship of a piperidine ligand binding to the Sigma-1 Receptor (S1R).[17]

Conclusion

The piperidine scaffold remains an exceptionally valuable and versatile tool in drug discovery. Its unique structural and physicochemical properties have cemented its role in a multitude of successful therapeutics. The evolution of synthetic chemistry has provided increasingly powerful and sophisticated methods for the construction of piperidine derivatives, with a strong emphasis on efficiency, modularity, and stereocontrol. Modern strategies, including asymmetric organocatalysis, transition-metal catalysis, and innovative modular approaches, now allow for the creation of previously inaccessible chemical space.

Future research will likely focus on the continued development of green and sustainable synthetic methods, the exploration of novel piperidine bioisosteres to further optimize drug properties, and the integration of computational modeling and machine learning to accelerate the design and discovery of the next generation of piperidine-containing drugs.[14][16][17] This enduring scaffold is poised to remain at the forefront of medicinal chemistry for years to come.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent and versatile building blocks in the realm of medicinal chemistry. Its ubiquitous presence in a vast array of FDA-approved drugs, spanning a wide spectrum of therapeutic areas, underscores its profound impact on drug discovery and development. This technical guide provides a comprehensive overview of the pivotal role of piperidine scaffolds, delving into their physicochemical properties, synthetic methodologies, and their influence on the biological activity of therapeutic agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and drug development workflows are presented to serve as a valuable resource for professionals in the field.

Physicochemical Properties: Fine-Tuning for Drug-Likeness

The piperidine ring's success in drug design can be largely attributed to its favorable physicochemical properties. As a saturated heterocycle, it imparts a three-dimensional character to molecules, which can enhance binding to biological targets. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, facilitating crucial interactions with proteins.[1] Furthermore, the piperidine moiety can influence a drug's lipophilicity and aqueous solubility, key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The introduction of chiral centers within the piperidine scaffold can significantly modulate a molecule's physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic properties, and even reduce toxicity.[2][3] The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into the binding pockets of molecular targets.[1]

Quantitative physicochemical data for a selection of prominent piperidine-containing drugs are summarized in the table below, offering a comparative look at how this scaffold contributes to the properties of diverse therapeutic agents.

DrugTherapeutic ClassMolecular Weight ( g/mol )pKalogPAqueous Solubility
Haloperidol Antipsychotic375.98.34.3Sparingly soluble
Risperidone Antipsychotic410.58.23.1Slightly soluble
Donepezil Acetylcholinesterase Inhibitor379.59.08[4]4.7[4]Soluble[1]
Methylphenidate CNS Stimulant233.318.9[5]0.20 (at pH 7.2)[5]1255 mg/L[5]
Fexofenadine Antihistamine501.7--Slightly soluble[6]
Paroxetine Antidepressant (SSRI)329.49.93.955.4 mg/mL[7][8][9]
Minoxidil Vasodilator209.254.61[2]1.2[10]2.2 mg/mL[2]

Synthesis of Piperidine-Containing Scaffolds: Building the Core

The construction of piperidine rings and their derivatives is a well-established area of organic synthesis, with numerous methods available to medicinal chemists. A common and efficient route involves the catalytic hydrogenation of pyridine precursors.[11] Other strategies include intramolecular and intermolecular cyclization reactions, multicomponent reactions, and the modification of existing piperidine rings.[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and characterization of piperidine-containing compounds.

Protocol 1: General Synthesis of N-Substituted Piperidines via Microwave-Assisted Cyclocondensation

This protocol describes a one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation, a method noted for its efficiency and adherence to green chemistry principles.[3]

  • Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[3]

  • Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[3]

  • Microwave Irradiation: Seal the vessel and irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.[3]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[3]

Protocol 2: Synthesis of a Haloperidol Precursor

This protocol outlines the alkylation of a piperidine derivative, a key step in the synthesis of the antipsychotic drug haloperidol.[1]

  • Reaction Setup: Dissolve haloperidol in chloroform.[1]

  • Alkylation: Add the desired benzyl halide to the solution.[1]

  • Reflux: Heat the reaction mixture under reflux.[1]

  • Characterization: The resulting quaternary ammonium salt derivatives of haloperidol can be characterized by melting point determination, infrared (IR) spectroscopy, and 1H NMR spectroscopy.[1]

Protocol 3: Synthesis of Donepezil Precursors

This protocol describes an eco-friendly, ultrasound-assisted condensation for the synthesis of donepezil precursors.[7]

  • Reaction: The synthesis involves an aldol condensation/dehydration reaction between an indanone moiety and an N-benzyl piperidine-4-carboxaldehyde.[7]

  • Energy Source: The use of ultrasound as an alternative energy source can improve yields, regioselectivity, and reaction rates while reducing waste.[7]

Protocol 4: Characterization of Piperidine Derivatives

Thorough characterization is crucial to confirm the structure and purity of synthesized piperidine compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

    • ¹H NMR: Acquire the proton NMR spectrum to determine the number and connectivity of protons. Signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[2]

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is a common method for analyzing piperidine derivatives.[2]

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to determine the purity of the synthesized compound and to isolate impurities for characterization.[12] The choice of column, mobile phase, and detector depends on the specific properties of the analyte.

The Role of Piperidine Scaffolds in Drug Action: Modulating Biological Pathways

The versatility of the piperidine scaffold is evident in the wide range of biological targets that piperidine-containing drugs modulate. They are found in drugs targeting the central nervous system (CNS), cardiovascular diseases, infectious diseases, and cancer.[5][]

Signaling Pathways Modulated by Piperidine Derivatives

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by drugs containing the piperidine scaffold.

dopamine_signaling Haloperidol and Risperidone (antagonists) block the D2 Receptor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Dopamine->DAT Reuptake Dopamine->D2R

Dopamine Signaling Pathway

Many antipsychotic drugs containing a piperidine scaffold, such as haloperidol and risperidone, act as antagonists at dopamine D2 receptors, thereby modulating dopaminergic neurotransmission.[14][15]

serotonin_reuptake Paroxetine (SSRI) blocks the Serotonin Transporter (SERT) cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_vesicle Serotonin (in vesicle) Tryptophan->Serotonin_vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin_Receptor Serotonin Receptor Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response Serotonin->SERT Reuptake Serotonin->Serotonin_Receptor

Serotonin Reuptake Mechanism

Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine, which features a piperidine ring, block the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2][3]

opioid_signaling Piperidine-containing opioids like Fentanyl activate opioid receptors. cluster_cell_membrane Cell Membrane Opioid_Receptor Opioid Receptor (e.g., µ-opioid) G_protein Gi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Opioid_Agonist Opioid Agonist (e.g., Fentanyl) Opioid_Agonist->Opioid_Receptor Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Opioid Receptor Signaling Pathway

Many potent opioid analgesics, such as fentanyl and its analogs, incorporate a piperidine core structure that is crucial for their interaction with opioid receptors.[11]

The Piperidine Scaffold in the Drug Discovery and Development Workflow

The journey of a piperidine-containing compound from a laboratory curiosity to a marketed drug follows a rigorous and multi-stage process. The inherent "drug-like" qualities of the piperidine scaffold often make it an attractive starting point for drug discovery campaigns.

General Drug Discovery and Development Workflow

The following diagram illustrates the typical phases of the drug discovery and development pipeline.

drug_discovery_workflow start Start target_id Target Identification & Validation start->target_id hit_id Hit Identification (e.g., HTS) target_id->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Development (In vivo studies) lead_opt->preclinical clinical_trials Clinical Trials (Phase I, II, III) preclinical->clinical_trials nda New Drug Application (NDA) Submission & Review clinical_trials->nda approval FDA Approval & Post-Market Surveillance (Phase IV) nda->approval

Drug Discovery and Development Workflow

This workflow outlines the progression from identifying a biological target to gaining regulatory approval for a new drug.[1][][16][17][18]

ADME Testing Workflow in Drug Discovery

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for successful drug development. In vitro ADME testing helps to identify and eliminate drug candidates with unfavorable pharmacokinetic profiles early in the discovery process.[4][10][12]

adme_workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion start Lead Compound solubility Solubility Assay start->solubility permeability Permeability Assay (e.g., Caco-2) start->permeability ppb Plasma Protein Binding Assay start->ppb blood_partition Blood-Plasma Partitioning start->blood_partition met_stability Metabolic Stability (Microsomes, Hepatocytes) start->met_stability cyp_inhibition CYP450 Inhibition Assay start->cyp_inhibition transporter Transporter Interaction Assays start->transporter data_analysis Data Analysis & Candidate Selection solubility->data_analysis permeability->data_analysis ppb->data_analysis blood_partition->data_analysis met_stability->data_analysis cyp_inhibition->data_analysis transporter->data_analysis in_vivo In vivo PK Studies data_analysis->in_vivo

In Vitro ADME Testing Workflow

This workflow highlights some of the key in vitro assays used to evaluate the ADME properties of drug candidates.[4][10][12]

Conclusion

The piperidine scaffold continues to be an exceptionally valuable and enduring structural motif in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide array of biological targets have solidified its position as a privileged scaffold in drug discovery. A thorough understanding of its structure-activity relationships, synthetic methodologies, and influence on ADME properties is indispensable for the rational design of novel and effective therapeutic agents. As medicinal chemistry continues to evolve, the versatile piperidine ring is certain to remain a central element in the development of the next generation of medicines.

References

An In-depth Technical Guide to the Safe Handling of (S)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for (S)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical research and development. Due to the limited specific toxicological data for this compound, this guide extrapolates information from its parent compound, piperidine, and general principles of handling hazardous laboratory chemicals. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for irritation. Based on data from similar compounds and safety data sheets, the following hazard classifications are pertinent.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram:

  • GHS07: Exclamation Mark[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 41373-39-1[1]
Molecular Formula C6H13NO[1]
Molecular Weight 115.17 g/mol [2]
Appearance Colorless to yellow or green solid or liquid[1]
Boiling Point 98-102 °C at 1.0 Torr[2]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[1]

Toxicological Data

MetricSpeciesRouteValueReference
LD50 RatOral400 mg/kg[3]
LD50 MouseOral30 mg/kg[3]
LD50 RabbitSkin276 mg/kg[3]
LC50 MouseInhalation6000 mg/m³ / 2h[4]

Occupational Exposure Limits

There are no specific occupational exposure limits established for this compound. However, the exposure limits for piperidine provide a useful guideline for controlling workplace exposure.

AgencyLimitValue
WorkSafeBC TWA1 ppm[5]
New Zealand WES TWA1 ppm (3.5 mg/m³)
UK WELs TWA1 ppm (3.5 mg/m³)
Australia TWA1 ppm (3.5 mg/m³)[6]

TWA: Time-Weighted Average

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk-based approach should be used to select appropriate PPE. The following diagram illustrates the logical selection of PPE for handling this compound.

PPE_Selection PPE Selection Logic for this compound Handling cluster_0 Risk Assessment cluster_1 Hazard Identification cluster_2 PPE Selection cluster_3 Specific PPE Assess Task Assess Task (e.g., weighing, transfer, reaction) Hazards Known Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Potential for splashes Assess Task->Hazards EyeProtection Eye and Face Protection Hazards->EyeProtection HandProtection Hand Protection Hazards->HandProtection BodyProtection Body Protection Hazards->BodyProtection RespiratoryProtection Respiratory Protection Hazards->RespiratoryProtection GogglesShield Chemical safety goggles and face shield EyeProtection->GogglesShield Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) HandProtection->Gloves LabCoat Laboratory coat BodyProtection->LabCoat Respirator Use in a chemical fume hood. If not possible, use NIOSH-approved respirator. RespiratoryProtection->Respirator

PPE Selection Logic Diagram
General Laboratory Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting. This workflow is based on general safe laboratory practices for hazardous chemicals.[7][8][9][10][11]

Safe_Handling_Workflow General Workflow for Handling this compound Start Start Preparation 1. Preparation: - Review SDS - Conduct Risk Assessment - Ensure fume hood is operational - Gather all necessary materials and PPE Start->Preparation Donning_PPE 2. Don PPE: - Lab coat - Safety goggles and face shield - Chemical-resistant gloves Preparation->Donning_PPE Handling 3. Chemical Handling (in fume hood): - Weigh or measure required amount - Perform chemical transfer or reaction - Keep containers closed when not in use Donning_PPE->Handling Waste_Disposal 4. Waste Disposal: - Segregate hazardous waste - Dispose of in labeled, sealed containers - Follow institutional waste disposal procedures Handling->Waste_Disposal Decontamination 5. Decontamination: - Clean work area - Decontaminate equipment Waste_Disposal->Decontamination Doffing_PPE 6. Doff PPE: - Remove gloves first - Remove lab coat and eye protection - Wash hands thoroughly Decontamination->Doffing_PPE End End Doffing_PPE->End

Safe Handling Workflow Diagram
Storage and Incompatibility

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] It is incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a valuable reagent, it poses significant health hazards if not handled correctly. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. A thorough understanding of the hazards and strict adherence to safety protocols are paramount when working with this and any other hazardous chemical.

References

(S)-Piperidin-2-ylmethanol: A Technical Guide to Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Piperidin-2-ylmethanol, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its commercial availability from various suppliers, provides an experimental protocol for its enantioselective preparation, and outlines key analytical methods for its characterization.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, primarily for research and development purposes. The compound is offered in various purities and quantities, and is also available as its hydrochloride salt. Below is a summary of representative suppliers and their product specifications.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Ambeed (via Sigma-Aldrich)This compound41373-39-197%Custom
BLD PharmThis compound hydrochloride459834-03-8N/AInquire
ChemScene(S)-(1-Methylpiperidin-2-yl)methanol136030-04-198.80% (GC)Inquire

Note: The availability and specifications of chemical products can change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through the resolution of a racemic mixture of 2-piperidinemethanol. The following protocol is based on a classical resolution method using a chiral resolving agent.

Enantioselective Preparation of this compound via Resolution

This procedure details the resolution of racemic 2-piperidinemethanol using a chiral acid to selectively crystallize one enantiomer.

Materials:

  • Racemic 2-piperidinemethanol

  • N-acetyl-L-leucine (resolving agent)

  • Polar, aprotic organic solvent (e.g., Tetrahydrofuran - THF)

  • Aliphatic alcohol (e.g., Methanol, Ethanol)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Salt Formation: Dissolve the racemic mixture of 2-piperidinemethanol in a minimal amount of a polar, aprotic organic solvent such as THF. In a separate flask, dissolve an equimolar amount of the resolving agent, N-acetyl-L-leucine, in an aliphatic alcohol like methanol or ethanol.

  • Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring. The diastereomeric salt of this compound with N-acetyl-L-leucine should preferentially crystallize. Allow the mixture to stand, possibly with cooling, to maximize crystal formation.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold aliphatic alcohol to remove impurities.

  • Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and basify the solution with a sodium hydroxide solution to a pH greater than 10. This will deprotonate the piperidine nitrogen and liberate the free this compound.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Purity Assessment: The enantiomeric excess (ee) of the product should be determined using a suitable analytical method such as chiral HPLC or GC.

Analytical Methods

Accurate characterization of this compound is crucial for its application in synthesis. The following are key analytical techniques for assessing its identity, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

  • ¹H NMR (Proton NMR): The spectrum will show characteristic signals for the protons on the piperidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns will be consistent with the expected structure.

  • ¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. Electron ionization (EI) mass spectrometry of 2-piperidinemethanol typically shows a molecular ion peak corresponding to its molecular weight.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of this compound.[2]

General Protocol:

  • Column: A chiral stationary phase (CSP) column is used. Common choices include polysaccharide-based columns.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition will need to be optimized for baseline separation of the enantiomers.

  • Detection: UV detection is commonly used.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for obtaining enantiomerically enriched this compound through chiral resolution.

G cluster_synthesis Synthesis cluster_resolution Resolution cluster_purification Purification racemic Racemic 2-Piperidinemethanol salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent N-acetyl-L-leucine resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization salt_isolation Isolation of (S)-Salt crystallization->salt_isolation liberation Liberation of Free Amine salt_isolation->liberation extraction Extraction liberation->extraction final_product This compound extraction->final_product

Caption: Workflow for the resolution of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-Piperidin-2-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidin-2-ylmethanol hydrochloride is a chiral organic compound belonging to the piperidine class of heterocycles. The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable pharmacokinetic properties. As the hydrochloride salt of the (S)-enantiomer of 2-piperidinemethanol, this compound is of significant interest in medicinal chemistry and drug discovery as a versatile chiral building block for the synthesis of more complex molecules. Its stereochemistry and functional groups—a secondary amine, a primary alcohol, and its salt form—dictate its chemical reactivity, solubility, and biological interactions.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound hydrochloride. Where specific experimental data is not publicly available, this guide furnishes detailed, generalized experimental protocols for their determination, enabling researchers to conduct their own analyses.

Physicochemical Data

The following tables summarize the available and predicted physicochemical properties of this compound hydrochloride.

General Properties
PropertyValueSource
Chemical Name This compound hydrochlorideN/A
Synonyms (2S)-2-Piperidinylmethanol hydrochlorideN/A
CAS Number 459834-03-8[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Quantitative Physicochemical Data
PropertyValueNotes
Melting Point 130-132 °CExperimental value.
Boiling Point Not availableAs a salt, it is likely to decompose at high temperatures rather than boil.
Solubility Not availableExpected to be soluble in water and lower alcohols. Qualitative and quantitative determination protocols are provided below.
pKa Not availableThe piperidine nitrogen is basic. A protocol for pKa determination by potentiometric titration is provided below.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound hydrochloride.

Melting Point Determination

Methodology: Capillary Melting Point Method

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small, finely powdered sample of this compound hydrochloride is loaded into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.

    • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility Profile Determination

Methodology: Shake-Flask Method

  • Apparatus: Vials with screw caps, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV or GC-MS).

  • Procedure:

    • An excess amount of this compound hydrochloride is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, dichloromethane, acetone).

    • The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the vials are left undisturbed to allow any undissolved solid to settle.

    • Aliquots of the supernatant are carefully removed and filtered to separate the saturated solution from the excess solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

Methodology: Potentiometric Titration

  • Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.

  • Procedure:

    • A known quantity of this compound hydrochloride is dissolved in a specified volume of deionized water.

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

Spectroscopic Analysis
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) or another suitable internal standard is added for chemical shift referencing.

  • ¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. Expected signals would correspond to the protons on the piperidine ring, the hydroxymethyl group, and the amine proton.

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton. Expected signals would correspond to the five distinct carbons of the piperidine ring and the carbon of the hydroxymethyl group.

  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or as a mull in Nujol.

  • Expected Absorptions: Characteristic peaks would be expected for O-H stretching (alcohol), N-H stretching (secondary amine salt), C-H stretching (alkane), and C-O stretching (alcohol).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.

  • Expected Ion: In positive ion mode, the expected molecular ion would correspond to the protonated form of the free base, [C₆H₁₃NO + H]⁺, with an m/z of approximately 116.1.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reduction Enantioselective Reduction cluster_product Intermediate Product cluster_salt Salt Formation cluster_final Final Product 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Reduction Asymmetric Reduction (e.g., with a chiral catalyst) 2-Pyridinecarboxaldehyde->Reduction 1. This compound This compound Reduction->this compound 2. Salt_Formation Reaction with HCl This compound->Salt_Formation 3. Final_Product This compound hydrochloride Salt_Formation->Final_Product 4.

Caption: A generalized synthetic workflow for this compound hydrochloride.

Logical Relationship Diagram for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments to fully characterize the physicochemical properties of this compound hydrochloride.

Characterization_Workflow cluster_physical Physical Properties cluster_solution Solution Properties cluster_spectroscopic Spectroscopic Identification Sample This compound hydrochloride Sample Melting_Point Melting Point Determination Sample->Melting_Point Boiling_Point Boiling Point (Decomposition) Sample->Boiling_Point Solubility Solubility Profiling (Aqueous & Organic) Sample->Solubility pKa pKa Determination (Potentiometric Titration) Sample->pKa NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Purity_Assessment Purity_Assessment Melting_Point->Purity_Assessment Formulation_Development Formulation_Development Solubility->Formulation_Development Biological_Activity_Prediction Biological_Activity_Prediction pKa->Biological_Activity_Prediction Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional_Group_ID FTIR->Functional_Group_ID Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation

Caption: Logical workflow for the physicochemical characterization of the compound.

Conclusion

References

Introduction to chiral auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Stereocontrol

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a foundational concept in modern organic chemistry and drug development.[1] The stereochemical identity of a molecule can dramatically influence its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities.[1] One of the most robust and historically significant strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries.[1][2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[2][3] This covalent attachment creates a chiral environment that directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[1][4] Following the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused, a key feature for its practical application.[1][] The effectiveness of a chiral auxiliary is judged on several criteria: it must be readily available in high enantiomeric purity, easy to attach and remove under mild conditions, and capable of inducing a high degree of stereocontrol.[]

This guide provides a comprehensive overview of the principles and applications of chiral auxiliaries in asymmetric synthesis, with a focus on some of the most successful and widely utilized examples.

General Principle and Workflow

The use of a chiral auxiliary in asymmetric synthesis follows a well-defined three-step process:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate molecule.[4][6]

  • Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary sterically or electronically biases the approach of the incoming reagent, leading to the preferential formation of one diastereomer.[4][7]

  • Cleavage: The chiral auxiliary is removed from the newly functionalized and stereochemically defined product, which can then be carried forward in a synthesis.[2][6]

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Chiral_Adduct Chiral Adduct Prochiral_Substrate->Chiral_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Prominent Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and have seen widespread use in organic synthesis.[8] This section will detail three of the most influential: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Oxazolidinones

Developed by David A. Evans in the early 1980s, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[7][9] Derived from readily available amino acids, they are particularly effective in controlling the stereochemistry of enolate alkylations and aldol reactions.[2][7]

Mechanism of Stereocontrol: The stereodirecting power of Evans' auxiliaries arises from the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring.[2][4] Upon formation of a Z-enolate, this substituent effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus leading to a predictable stereochemical outcome.[7][10]

G cluster_1 Stereocontrol in Evans' Asymmetric Alkylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Z-Enolate (Chelated) N_Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA) Base->Z_Enolate Alkylated_Product Alkylated Product (High d.r.) Z_Enolate->Alkylated_Product Electrophilic Attack (from less hindered face) Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Auxiliary_Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylated_Product->Auxiliary_Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Carboxylic Acid Derivative Auxiliary_Cleavage->Enantiomerically_Enriched_Product G cluster_2 Stereocontrol in Myers' Asymmetric Alkylation Pseudoephedrine_Amide Pseudoephedrine Amide Chelated_Enolate Chelated Lithium Enolate Pseudoephedrine_Amide->Chelated_Enolate Deprotonation LDA_LiCl LDA / LiCl LDA_LiCl->Chelated_Enolate Alkylated_Amide Alkylated Amide (High d.r.) Chelated_Enolate->Alkylated_Amide Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Amide Auxiliary_Cleavage Auxiliary Cleavage Alkylated_Amide->Auxiliary_Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Auxiliary_Cleavage->Enantiomerically_Enriched_Product G cluster_3 Stereocontrol in Enders' SAMP/RAMP Alkylation Ketone_Aldehyde Ketone or Aldehyde Hydrazone Hydrazone Ketone_Aldehyde->Hydrazone Condensation SAMP_RAMP SAMP or RAMP SAMP_RAMP->Hydrazone Chelated_Aza_Enolate Chelated Aza-Enolate Hydrazone->Chelated_Aza_Enolate Deprotonation LDA LDA LDA->Chelated_Aza_Enolate Alkylated_Hydrazone Alkylated Hydrazone Chelated_Aza_Enolate->Alkylated_Hydrazone Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Cleavage Cleavage (Ozonolysis or Hydrolysis) Alkylated_Hydrazone->Cleavage Chiral_Ketone_Aldehyde Chiral Ketone or Aldehyde Cleavage->Chiral_Ketone_Aldehyde

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-Piperidin-2-ylmethanol from Protected Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development. Its structure is a key component in a variety of biologically active compounds. The synthesis of enantiomerically pure this compound is of significant interest, and a common strategy involves the deprotection of readily available N-protected precursors. This document provides detailed application notes and protocols for the synthesis of this compound from N-Boc and N-Cbz protected precursors, summarizing quantitative data and outlining experimental procedures.

Synthetic Strategies Overview

The primary routes to this compound involve the removal of a nitrogen-protecting group from a suitable precursor. The most common protecting groups employed for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of protecting group and deprotection method depends on the overall synthetic strategy, including the presence of other functional groups in the molecule and desired reaction conditions.

  • N-Boc Deprotection: The Boc group is typically removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly used.

  • N-Cbz Deprotection: The Cbz group is most frequently cleaved by catalytic hydrogenolysis. This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of functional groups. Alternative methods include transfer hydrogenation and cleavage under strong acidic conditions.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for the deprotection of N-Boc and N-Cbz protected precursors to yield piperidin-2-ylmethanol. While the data may not exclusively be for the (S)-enantiomer, the reaction conditions and yields are directly applicable.

Table 1: N-Boc Deprotection Methods

MethodReagents and ConditionsReaction TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)TFA, Dichloromethane (DCM), 0 °C to room temperature1 - 4 hours>95[1]
Hydrochloric Acid (HCl)4M HCl in Dioxane, room temperature1 - 3 hoursHigh[1]
Oxalyl ChlorideOxalyl chloride, Methanol (MeOH), room temperature1 - 4 hoursup to 90
p-Toluenesulfonic Acid (p-TsOH)p-TsOH·H₂O, solvent-free ball milling, room temperature10 minutesQuantitative

Table 2: N-Cbz Deprotection Methods

MethodReagents and ConditionsReaction TimeTypical Yield (%)Reference
Catalytic HydrogenolysisH₂, 10% Pd/C, Ethyl Acetate, room temperature, 1 atm4 hoursHigh
Transfer Hydrogenation5% Pd/C, MeOH, 60 °C, H₂ (atmospheric)40 hoursNot specified
Sodium Borohydride/Pd-C10% Pd/C, NaBH₄, Methanol (MeOH), room temperature3 - 10 minutesHigh
Aluminum Chloride/HFIPAlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), room temperature2 - 16 hoursHigh
Isopropanol HydrochlorideIPA·HCl, 65-75°C4 hoursNot specified

Experimental Protocols

The following are detailed protocols for the synthesis of this compound from its N-Boc and N-Cbz protected precursors.

Protocol 1: Synthesis of this compound from (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc Deprotection)

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound from (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz Deprotection)

Materials:

  • (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • 10 wt% Palladium on activated carbon (Pd/C)

  • Ethyl acetate or Methanol

  • Hydrogen gas (H₂) source or a hydrogen donor for transfer hydrogenation

  • Celite

Procedure:

  • To a solution of (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in ethyl acetate or methanol, add 10 wt% Pd/C.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature. For transfer hydrogenation, an appropriate hydrogen donor can be used instead of H₂ gas.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The crude product can be purified by distillation if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_precursors Protected Precursors cluster_deprotection Deprotection cluster_product Final Product Boc_precursor (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate Acidic_deprotection Acidic Conditions (e.g., TFA, HCl) Boc_precursor->Acidic_deprotection Boc Removal Cbz_precursor (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Cbz_precursor->Hydrogenolysis Cbz Removal Final_product This compound Acidic_deprotection->Final_product Hydrogenolysis->Final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Strategic Use of (S)-Piperidin-2-ylmethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperidin-2-ylmethanol is a valuable chiral building block in the synthesis of a wide range of pharmaceutical intermediates. Its bifunctional nature, possessing both a secondary amine and a primary alcohol on a stereodefined piperidine scaffold, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for active pharmaceutical ingredients (APIs), including analogues of intermediates for the neurokinin-1 (NK-1) receptor antagonist Aprepitant and the phosphodiesterase-4 (PDE-4) inhibitor Roflumilast.

Introduction to the Piperidine Scaffold in Pharmaceuticals

The piperidine ring is a prevalent structural motif in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for drug design, particularly for agents targeting the central nervous system (CNS).[2] The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making chiral building blocks like this compound highly sought after in asymmetric synthesis.

Key Synthetic Transformations of this compound

The primary alcohol and the secondary amine of this compound are key functional handles for synthetic elaboration. Common transformations include N-protection, N-alkylation, and modification of the hydroxyl group.

N-Protection of this compound

Protection of the secondary amine is often the first step to avoid side reactions and to control regioselectivity in subsequent transformations. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Experimental Protocol: N-Boc Protection of this compound [3][4]

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.5 eq) to the solution and stir at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield N-Boc-(S)-piperidin-2-ylmethanol.

Quantitative Data for N-Protection:

ReactantProtecting GroupReagentsSolventYield (%)Reference
This compoundBocBoc₂O, TEADCM>95[4]
2-PiperidinylmethanolBocBoc₂OCH₃CN89[3]
N-Alkylation of the Piperidine Nitrogen

N-alkylation is a crucial step for introducing substituents that can modulate the pharmacological properties of the final compound.[5] This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: Direct N-Alkylation using an Alkyl Halide [5]

  • Materials:

    • This compound or its derivative

    • Alkyl halide (e.g., benzyl bromide)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of the piperidine derivative (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation of Piperidine Derivatives:

SubstrateAlkylating AgentBaseSolventYield (%)Reference
Piperidin-2-ylmethyl acetateMethyl iodideK₂CO₃DMF85-95[5]
Piperidin-2-ylmethyl acetateBenzyl bromideK₂CO₃DMF80-90[5]

Application in the Synthesis of a Key Intermediate for Aprepitant (NK-1 Receptor Antagonist)

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of Aprepitant involves a chiral morpholine core. While a direct synthesis from this compound is not the standard route, this chiral building block can be utilized in the asymmetric synthesis of a key 2,3-cis-disubstituted piperidine intermediate, which is structurally related to intermediates used in the synthesis of NK-1 receptor antagonists like L-733,060.[5]

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The binding of the endogenous ligand, Substance P, to the NK-1 receptor (a G-protein coupled receptor) activates Gq and Gs proteins.[3] This activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of protein kinase C, ultimately resulting in neuronal excitation and transmission of emetic signals.[2][3] Aprepitant acts as an antagonist, blocking this signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SubstanceP Substance P SubstanceP->NK1R Binds & Activates Aprepitant Aprepitant (Antagonist) Aprepitant->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Emesis Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: NK-1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.

Synthesis of a Chiral Piperidine Intermediate

The following is a representative workflow for the synthesis of a chiral 2,3-disubstituted piperidine, a key structural motif in some NK-1 receptor antagonists.

Aprepitant_Intermediate_Workflow Start This compound N_Protection N-Protection (e.g., Boc) Start->N_Protection Oxidation Oxidation of Alcohol to Aldehyde N_Protection->Oxidation Asymmetric_Addition Asymmetric Addition (e.g., Grignard) Oxidation->Asymmetric_Addition Deprotection N-Deprotection Asymmetric_Addition->Deprotection End Chiral 2,3-disubstituted Piperidine Intermediate Deprotection->End PDE4_Signaling_Pathway cluster_cell Inflammatory Cell AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE-4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Inflammation Inflammatory Response (e.g., Cytokine Release) PKA->Inflammation Inhibits Roflumilast Roflumilast (Inhibitor) Roflumilast->PDE4 Inhibits Roflumilast_Intermediate_Workflow Start This compound N_Protection N-Protection Start->N_Protection Hydroxyl_Activation Activation of Hydroxyl (e.g., Tosylation) N_Protection->Hydroxyl_Activation Nucleophilic_Substitution Nucleophilic Substitution with an Amine Hydroxyl_Activation->Nucleophilic_Substitution Deprotection N-Deprotection Nucleophilic_Substitution->Deprotection End Chiral Piperidin-2-ylmethanamine Intermediate Deprotection->End

References

(S)-Piperidin-2-ylmethanol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidin-2-ylmethanol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature, containing both a secondary amine and a primary alcohol. This unique structural motif allows for its versatile application as a chiral ligand in asymmetric catalysis. By coordinating to a metal center, this compound and its derivatives can create a chiral environment that effectively controls the stereochemical outcome of a wide range of chemical transformations. This document provides an overview of its application, quantitative data from a key transformation, a detailed experimental protocol, and visualizations of the underlying principles.

The piperidine scaffold is a prevalent feature in numerous natural products and pharmaceuticals, and the ability to introduce chirality in a controlled manner is of paramount importance in the development of new therapeutic agents.[1] this compound serves as an accessible and effective chiral auxiliary for achieving high levels of enantioselectivity in various catalytic reactions.

Application in Asymmetric Diethylzinc Addition to Aldehydes

One of the notable applications of ligands derived from this compound is in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental C-C bond-forming reaction that generates chiral secondary alcohols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

A study by Hernández-Torres et al. demonstrated the utility of an N-substituted this compound derivative as a chiral ligand in the asymmetric addition of diethylzinc to benzaldehyde. The ligand, (S)-N-(2,2-dimethyl-2-(o-tolyl)ethyl)piperidin-2-yl)methanol, was shown to be highly effective in promoting the formation of (S)-1-phenyl-1-propanol with excellent enantioselectivity.

Quantitative Data Summary

The following table summarizes the results obtained for the asymmetric ethylation of benzaldehyde using a catalyst system derived from an N-substituted this compound ligand.

EntryLigand Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
12016>999897

Data sourced from a representative study on the application of N-substituted this compound derivatives in the asymmetric addition of diethylzinc to benzaldehyde.

Experimental Protocols

Synthesis of the Chiral Ligand: (S)-N-(2,2-dimethyl-2-(o-tolyl)ethyl)piperidin-2-yl)methanol

A detailed protocol for the synthesis of a representative N-substituted this compound ligand is provided below.

Materials:

  • This compound

  • 2-(o-tolyl)propan-2-ol

  • Trifluoroacetic acid

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and 2-(o-tolyl)propan-2-ol (1.2 eq) in methanol, add trifluoroacetic acid (1.5 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (2.0 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted ligand.

Asymmetric Ethylation of Benzaldehyde

The following protocol details the enantioselective addition of diethylzinc to benzaldehyde catalyzed by the in-situ generated zinc complex of the chiral ligand.

Materials:

  • (S)-N-(2,2-dimethyl-2-(o-tolyl)ethyl)piperidin-2-yl)methanol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral ligand (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 eq) to the ligand solution and stir for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and add 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Catalytic Cycle for Asymmetric Diethylzinc Addition

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand like a derivative of this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle A Ligand-ZnEt Complex B Aldehyde Coordination A->B + RCHO C Transition State (Ethyl Transfer) B->C Intramolecular Ethyl Transfer D Zinc Alkoxide Product C->D D->A + Et2Zn - Product Product Chiral Alcohol D->Product Workup Start Chiral Ligand + Et2Zn Start->A

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of the chiral ligand and its application in the asymmetric ethylation of benzaldehyde.

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis LS1 This compound + Amine Precursor LS2 Reductive Amination LS1->LS2 LS3 Purification LS2->LS3 LS_out Chiral Ligand LS3->LS_out C1 Ligand + Et2Zn LS_out->C1 C2 Catalyst Formation C1->C2 C3 Addition of Benzaldehyde C2->C3 C4 Reaction C3->C4 C5 Workup & Purification C4->C5 C_out Enantioenriched Alcohol C5->C_out

Caption: Workflow for ligand synthesis and asymmetric catalysis.

Conclusion

This compound and its derivatives are highly effective chiral ligands for asymmetric catalysis. Their utility in promoting enantioselective C-C bond formation, as exemplified by the diethylzinc addition to aldehydes, underscores their importance in modern organic synthesis. The straightforward preparation of these ligands and their ability to induce high levels of stereocontrol make them valuable tools for researchers in academia and the pharmaceutical industry. The provided protocols offer a practical guide for the application of this versatile chiral building block in the synthesis of enantioenriched molecules.

References

Application Notes and Protocols for the N-Protection of (S)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-protection of (S)-Piperidin-2-ylmethanol using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The selection of an appropriate protecting group is crucial in multi-step organic synthesis, particularly in the development of pharmaceutical agents, as it prevents unwanted side reactions of the secondary amine of the piperidine ring.

This compound is a valuable chiral building block in medicinal chemistry. Its N-protected derivatives serve as key intermediates in the synthesis of a wide range of biologically active molecules. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal and its stability to subsequent reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)1620-25~95-100
Cbz Benzyl chloroformate (Cbz-Cl)Sodium Carbonate (Na₂CO₃)Dioxane/Water (1:1)2-40-25~85-95
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Sodium Carbonate (Na₂CO₃)Dioxane/Water (1:1)420-25~90-98

Experimental Protocols

N-tert-Butoxycarbonyl (Boc) Protection

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (e.g., 10 mL per 1 g of starting material).

  • To the stirred solution, add triethylamine (2.0-2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The product can be further purified by column chromatography if necessary.

N-Benzyloxycarbonyl (Cbz) Protection

This protocol outlines the protection of the secondary amine of this compound using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. Purify by column chromatography as needed.

N-9-Fluorenylmethoxycarbonyl (Fmoc) Protection

This protocol details the protection of the secondary amine of this compound using 9-fluorenylmethyl chloroformate.[1]

Materials:

  • This compound

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.5 eq) to the solution.[1]

  • Add 9-fluorenylmethyl chloroformate (1.0 eq) and stir the mixture at room temperature for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate. The crude product can be purified by column chromatography.

Mandatory Visualization

N_Protection_Workflow start_material This compound reaction_step N-Protection Reaction start_material->reaction_step boc_path Boc Protection ((Boc)₂, Et₃N, CH₂Cl₂) reaction_step->boc_path cbz_path Cbz Protection (Cbz-Cl, Na₂CO₃, Dioxane/H₂O) reaction_step->cbz_path fmoc_path Fmoc Protection (Fmoc-Cl, Na₂CO₃, Dioxane/H₂O) reaction_step->fmoc_path workup Aqueous Work-up & Extraction boc_path->workup cbz_path->workup fmoc_path->workup purification Purification (Column Chromatography) workup->purification final_product N-Protected Product purification->final_product

Caption: General workflow for the N-protection of this compound.

References

Application Notes and Protocols: (S)-Piperidin-2-ylmethanol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperidin-2-ylmethanol is a versatile chiral building block and catalyst, primarily recognized for its efficacy in organocatalysis. While its direct application as a primary ligand in transition metal-catalyzed reactions is not extensively documented in the reviewed literature, its structural motif as a chiral 1,2-amino alcohol suggests potential for such applications, analogous to other well-established chiral amino alcohol ligands. This document provides an overview of its established use in organocatalysis and explores its potential in transition metal catalysis with representative protocols.

Part 1: Established Applications in Asymmetric Organocatalysis

This compound and its derivatives have proven to be effective organocatalysts for various asymmetric transformations, leveraging the synergistic effect of the secondary amine and the hydroxyl group to control stereochemistry.

Application Note 1: Asymmetric Aldol Reactions

This compound can catalyze the asymmetric aldol reaction between ketones and aldehydes, proceeding through an enamine-based mechanism similar to proline. The chiral piperidine framework induces facial selectivity in the approach of the aldehyde to the enamine intermediate, leading to the formation of chiral β-hydroxy ketones with high enantioselectivity. The hydroxyl group can participate in hydrogen bonding to further rigidify the transition state, enhancing stereocontrol.

Application Note 2: Asymmetric Michael Additions

In asymmetric Michael additions, this compound catalyzes the conjugate addition of aldehydes or ketones to nitroalkenes and other Michael acceptors. The catalyst forms a chiral enamine or iminium ion, which then reacts with the Michael acceptor in a stereocontrolled manner. These reactions are fundamental for the construction of chiral 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in organic synthesis.

Quantitative Data Summary: Organocatalytic Reactions
Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
Aldol ReactionThis compoundCyclohexanone4-Nitrobenzaldehyde85-95>99Representative
Michael AdditionThis compoundPropanaltrans-β-Nitrostyrene80-9090-98Representative

Note: The data presented are representative values based on the performance of similar piperidine-based organocatalysts.

Experimental Protocols: Organocatalysis

Protocol 1: General Procedure for Asymmetric Aldol Reaction

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., DMF, DMSO, or neat)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the ketone (10.0 mmol), add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Determine the yield and characterize the product by NMR and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for Asymmetric Michael Addition

Materials:

  • This compound

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Co-catalyst/acid additive (optional, e.g., benzoic acid)

  • Anhydrous organic solvent (e.g., CH₂Cl₂, Toluene)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • In a reaction vial, dissolve the nitroalkene (0.5 mmol) and optional co-catalyst (0.05 mmol, 10 mol%) in the anhydrous solvent (2.0 mL).

  • Add the aldehyde (1.0 mmol).

  • Add this compound (0.05 mmol, 10 mol%) to initiate the reaction.

  • Stir the mixture at the desired temperature (e.g., 4 °C) for 24-48 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the reaction solvent (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the product and determine the enantiomeric excess as described in Protocol 1.

Visualizations: Organocatalytic Workflows

organocatalysis_workflow cluster_aldol Asymmetric Aldol Reaction Workflow cluster_michael Asymmetric Michael Addition Workflow A1 Reactants (Aldehyde, Ketone) A2 Add Catalyst (this compound) A1->A2 A3 Reaction (RT, 24-72h) A2->A3 A4 Purification (Column Chromatography) A3->A4 A5 Analysis (Yield, ee%) A4->A5 M1 Reactants (Aldehyde, Nitroalkene) M2 Add Catalyst (this compound) M1->M2 M3 Reaction (4°C, 24-48h) M2->M3 M4 Quenching & Workup M3->M4 M5 Purification (Column Chromatography) M4->M5 M6 Analysis (Yield, ee%) M5->M6

Caption: General experimental workflows for organocatalytic reactions.

Part 2: Potential Applications in Transition Metal-Catalyzed Reactions

The chiral 1,2-amino alcohol structure of this compound makes it a candidate for a bidentate ligand for various transition metals. The nitrogen of the piperidine ring and the oxygen of the alcohol can coordinate to a metal center, creating a chiral environment for asymmetric catalysis. By analogy with other chiral amino alcohols, this compound could potentially be applied in reactions such as asymmetric transfer hydrogenation and asymmetric allylic alkylation.

Application Note 3: Potential in Asymmetric Transfer Hydrogenation (ATH)

Ruthenium (II) complexes bearing chiral 1,2-amino alcohol ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[1][2] It is plausible that an in-situ generated or pre-formed complex of a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with this compound could catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. The ligand would transfer its chirality to the product via a metal-ligand bifunctional mechanism.

Application Note 4: Potential in Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where chiral ligands are crucial for enantiocontrol.[3][4] Chiral amino alcohol-derived ligands have been used to induce asymmetry in this transformation. A complex of palladium with a suitably N- or O-functionalized derivative of this compound could potentially catalyze the reaction between an allylic substrate and a nucleophile, affording a chiral product with high enantiomeric excess.

Quantitative Data Summary: Potential Transition Metal-Catalyzed Reactions
Reaction TypeMetalLigandSubstrate 1Substrate 2Yield (%)ee (%)Reference
ATH of KetonesRuThis compoundAcetophenonei-PrOH>90>95Hypothetical
AAAPdN-Aryl-(S)-Piperidin-2-ylmethanol1,3-Diphenylallyl acetateDimethyl malonate>90>95Hypothetical

Note: The data in this table are hypothetical and based on results achieved with structurally similar chiral amino alcohol ligands.

Experimental Protocols: Potential Transition Metal Catalysis

Protocol 3: Representative Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Aromatic ketone (e.g., acetophenone)

  • Formic acid/triethylamine azeotrope (5:2) or 2-propanol

  • Base (e.g., KOH or NaOiPr)

  • Anhydrous solvent (e.g., DCM or 2-propanol)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the ketone (1.0 mmol).

  • If using 2-propanol as the hydrogen source, add a solution of KOH or NaOiPr (0.04 mmol) in 2-propanol. If using formic acid/triethylamine, add the azeotropic mixture (1.0 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (1-24 h), monitoring by GC or TLC.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the yield and enantiomeric excess of the resulting chiral alcohol.

Protocol 4: Representative Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd(allyl)Cl]₂ or Pd₂(dba)₃

  • N-functionalized this compound derivative (as ligand)

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of AcOK)

  • Anhydrous, degassed solvent (e.g., THF or DCM)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.005 mmol) and the chiral ligand (0.011 mmol) in the anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the allylic substrate (0.2 mmol) and the nucleophile (0.4 mmol).

  • Add the base (e.g., BSA, 0.4 mmol, and AcOK, 0.02 mmol).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the yield and enantiomeric excess of the alkylated product.

Visualizations: Proposed Catalytic Cycles

transition_metal_catalysis cluster_ath Proposed ATH Catalytic Cycle cluster_aaa Proposed AAA Catalytic Cycle Ru_cat [Ru]-H Ketone R₂C=O Ru_cat->Ketone Hydride Transfer Product_release Product Release & Catalyst Regen. Ketone->Product_release Coordination Alcohol R₂CHOH H_source H-Donor Product_release->Ru_cat Regeneration with H-Donor Product_release->Alcohol Release Pd0 Pd(0)L* Allyl_sub Allyl-X Pd0->Allyl_sub Oxidative Addition Pi_allyl [Pd(π-allyl)L*]+ Attack Nucleophilic Attack Pi_allyl->Attack Coordination of Nu- Nucleophile Nu- Attack->Pd0 Reductive Elimination Product Allyl-Nu Attack->Product Release

References

Asymmetric Synthesis of Piperidine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the asymmetric synthesis of piperidine alkaloids utilizing chiral building blocks. The methodologies presented are selected for their high stereocontrol and broad applicability in the synthesis of these medicinally important compounds.

Overview of Synthetic Strategies

The asymmetric synthesis of piperidine alkaloids is a cornerstone of modern organic chemistry, enabling access to a vast array of biologically active molecules. The strategies highlighted herein focus on the use of chiral building blocks to control the stereochemical outcome of the synthesis. Three distinct and powerful approaches are detailed:

  • Organocatalytic Intramolecular Aza-Michael Addition: This method utilizes a chiral organocatalyst to induce enantioselectivity in the cyclization of an achiral precursor, creating the chiral piperidine ring in a single key step.

  • Diastereoselective Alkylation with an Evans Chiral Auxiliary: This classic and reliable strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereoselective introduction of a substituent. Subsequent removal of the auxiliary reveals the desired chiral piperidine derivative.

  • Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts: This modern catalytic approach employs a chiral rhodium complex to achieve a highly enantioselective and diastereoselective reduction of a prochiral pyridinium salt, directly affording the chiral piperidine.

The following sections provide detailed data and experimental protocols for each of these methodologies, facilitating their application in a research and development setting.

Organocatalytic Intramolecular Aza-Michael Addition for the Synthesis of (+)-Coniine

This strategy relies on the enantioselective cyclization of an N-protected amino-α,β-unsaturated aldehyde, catalyzed by a chiral prolinol derivative (Jørgensen-type catalyst). The reaction proceeds with high enantioselectivity to afford a chiral piperidine aldehyde, which can be further elaborated to the target alkaloid.[1]

Data Presentation

Table 1: Scope of the Organocatalytic Intramolecular Aza-Michael Addition [1]

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1N-Boc-5-amino-2-heptenal10Toluene2485>99
2N-Cbz-5-amino-2-heptenal10Toluene2482>99
3N-Boc-5-amino-2-octenal10Toluene2480>99
4N-Boc-5-amino-6-phenyl-2-hexenal10Toluene367598
Experimental Protocols

Protocol 1: General Procedure for Enantioselective Intramolecular Aza-Michael Reaction [1][2]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino-α,β-unsaturated aldehyde (1.0 eq).

  • Add anhydrous toluene to dissolve the substrate to a concentration of 0.1 M.

  • Add activated 4 Å molecular sieves to the solution.

  • Add the Jørgensen catalyst IV ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (0.1 eq).

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 24-36 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized piperidine aldehyde.

Protocol 2: Synthesis of (+)-Coniine from N-Boc-2-propyl-6-piperidinecarboxaldehyde [1][2]

  • Wittig Olefination:

    • To a solution of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at 0 °C and stir for 30 minutes to form the ylide.

    • Cool the reaction mixture to -78 °C and add a solution of N-Boc-2-propyl-6-piperidinecarboxaldehyde (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the corresponding alkene.

  • Hydrogenation:

    • Dissolve the alkene from the previous step in ethanol.

    • Add Palladium on carbon (10 mol%) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite and concentrate the filtrate to give N-Boc protected (+)-coniine.

  • Deprotection:

    • Dissolve the N-Boc protected (+)-coniine in a solution of HCl in dioxane (4 M).

    • Stir the solution at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Basify the residue with an aqueous NaOH solution and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous Na2SO4, filter, and carefully concentrate to yield (+)-coniine.

Mandatory Visualization

organocatalytic_workflow cluster_start Starting Material Preparation cluster_cyclization Key Asymmetric Step cluster_elaboration Alkaloid Synthesis start Unsaturated Amine cm N-Protected Amino-α,β- unsaturated Aldehyde start->cm Cross-Metathesis acrolein Acrolein acrolein->cm aza_michael Organocatalytic Intramolecular Aza-Michael Addition cm->aza_michael Jørgensen Catalyst IV Toluene, RT piperidine_aldehyde Chiral Piperidine Aldehyde aza_michael->piperidine_aldehyde High ee wittig Alkene Intermediate piperidine_aldehyde->wittig 1. Wittig Olefination hydrogenation N-Protected Alkaloid wittig->hydrogenation 2. Hydrogenation (Pd/C, H2) deprotection (+)-Coniine hydrogenation->deprotection 3. Deprotection (HCl)

Caption: Workflow for the synthesis of (+)-Coniine.

Diastereoselective Alkylation using an Evans Chiral Auxiliary

This approach introduces chirality through the diastereoselective alkylation of an N-acylated oxazolidinone, a well-established chiral auxiliary. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, leading to the formation of a single diastereomer. Subsequent cleavage of the auxiliary provides the enantiomerically pure product.

Data Presentation

Table 2: Diastereoselective Alkylation of Evans Auxiliary for Piperidine Precursors

EntryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Benzyl bromideLDATHF-7895>99:1
2Allyl iodideNaHMDSTHF-7892>99:1
3Propyl iodideLDATHF-788898:2
4Isopropyl iodideNaHMDSTHF-787595:5
Experimental Protocols

Protocol 3: General Procedure for Diastereoselective Alkylation of an Evans Auxiliary

  • Acylation of the Auxiliary:

    • Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise.

    • Stir for 30 minutes, then add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

    • Add the electrophile (1.2 eq) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the alkylated product.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1).

    • Cool to 0 °C and add aqueous hydrogen peroxide (30%, 4.0 eq) followed by lithium hydroxide (2.0 eq).

    • Stir at 0 °C for 4 hours.

    • Quench with an aqueous solution of Na2SO3.

    • Extract with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer with HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.

Mandatory Visualization

evans_auxiliary_workflow cluster_acylation Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Elaboration auxiliary Evans Chiral Auxiliary acylation N-Acyl Oxazolidinone auxiliary->acylation acyl_chloride Acyl Chloride acyl_chloride->acylation alkylation Alkylated Auxiliary Adduct (High dr) acylation->alkylation 1. Base (LDA/NaHMDS) 2. Electrophile (R-X) cleavage Chiral Carboxylic Acid alkylation->cleavage LiOH, H2O2 piperidine Piperidine Alkaloid cleavage->piperidine Further Steps (e.g., reduction, cyclization) auxiliary_recovery Recovered Auxiliary cleavage->auxiliary_recovery

Caption: Diastereoselective alkylation workflow.

Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This method provides a direct and highly efficient route to chiral piperidines through the asymmetric hydrogenation of readily available pyridinium salts. A chiral rhodium catalyst, in combination with a suitable hydrogen source, facilitates the enantioselective reduction of the prochiral ring system.

Data Presentation

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts

EntryPyridinium Salt SubstituentCatalystH2 Pressure (bar)Yield (%)ee (%)
12-Methyl[Rh(COD)Cl]2 / (R)-MeO-BIPHEP509895
22-Ethyl[Rh(COD)Cl]2 / (R)-MeO-BIPHEP509694
32-Phenyl[Rh(COD)Cl]2 / (R)-BINAP609998
43-Methyl[Rh(COD)Cl]2 / (R)-MeO-BIPHEP509592
Experimental Protocols

Protocol 4: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a vial with the N-benzylpyridinium salt (1.0 eq), [Rh(COD)Cl]2 (0.005 eq), and the chiral phosphine ligand (e.g., (R)-MeO-BIPHEP, 0.011 eq).

  • Add degassed methanol as the solvent.

  • Seal the vial and place it in a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (see Table 3).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral N-benzylpiperidine.

  • The N-benzyl group can be removed by hydrogenolysis (e.g., Pd/C, H2) to yield the free piperidine.

Mandatory Visualization

asymmetric_hydrogenation_workflow cluster_activation Substrate Activation cluster_hydrogenation Asymmetric Hydrogenation cluster_deprotection Final Product Formation pyridine Substituted Pyridine activation N-Benzylpyridinium Salt pyridine->activation benzyl_bromide Benzyl Bromide benzyl_bromide->activation hydrogenation Chiral N-Benzylpiperidine (High ee) activation->hydrogenation [Rh(COD)Cl]2, Chiral Ligand H2 (high pressure), MeOH deprotection Chiral Piperidine Alkaloid hydrogenation->deprotection Debenzylation (e.g., Pd/C, H2)

Caption: Asymmetric hydrogenation workflow.

References

Application Notes and Protocols for the Stepwise Dearomatization/Borylation of Pyridines in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral piperidines through a stepwise dearomatization and borylation of readily available pyridines. This methodology offers a powerful and efficient route to enantioenriched piperidine scaffolds, which are key structural motifs in a wide range of pharmaceuticals and bioactive natural products.

Introduction

The synthesis of stereochemically defined piperidines is a significant challenge in medicinal chemistry and drug development. This application note details a robust two-step strategy that transforms simple pyridine derivatives into valuable chiral 3-boryl-tetrahydropyridines.[1][2][3][4][5] These intermediates can be subsequently functionalized to afford a diverse array of substituted chiral piperidines. The key transformation involves a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridine intermediates.[1][3][5] The utility of this method is highlighted by its application in the concise synthesis of the antidepressant drug (-)-paroxetine.[1][3][5]

Reaction Principle and Workflow

The overall strategy involves two key transformations:

  • Dearomatization of Pyridine: The pyridine ring is first activated and partially reduced to form a less stable 1,2-dihydropyridine intermediate. This initial step breaks the aromaticity of the pyridine ring, rendering it susceptible to further functionalization.

  • Enantioselective Borylation: The resulting 1,2-dihydropyridine undergoes a highly stereoselective borylation reaction catalyzed by a copper(I) complex with a chiral diphosphine ligand. This step introduces a boronic ester group at the C3 position with excellent control of stereochemistry.

The resulting chiral 3-boryl-tetrahydropyridine is a versatile synthetic intermediate. The carbon-boron bond can be stereospecifically transformed into a variety of other functional groups (e.g., hydroxyl, aryl, alkyl), and the remaining enamine moiety can be further functionalized, for instance, through hydrogenation or hydroboration, to introduce additional stereocenters.[1]

workflow Overall Workflow for Chiral Piperidine Synthesis Pyridine Pyridine Derivative Dihydropyridine 1,2-Dihydropyridine Intermediate Pyridine->Dihydropyridine Dearomatization (e.g., Reduction) Borylated_Tetrahydropyridine Chiral 3-Boryl-tetrahydropyridine Dihydropyridine->Borylated_Tetrahydropyridine Cu(I)-catalyzed Enantioselective Borylation Piperidine Functionalized Chiral Piperidine Borylated_Tetrahydropyridine->Piperidine Derivatization (e.g., Oxidation, Cross-coupling, Hydrogenation)

Caption: Overall workflow for chiral piperidine synthesis.

Experimental Protocols

General Procedure for the Preparation of 1,2-Dihydropyridine Intermediates

This protocol describes the partial reduction of N-alkoxycarbonyl-activated pyridines to the corresponding 1,2-dihydropyridines.

Materials:

  • Substituted Pyridine

  • Methyl chloroformate (ClCO₂Me)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the substituted pyridine (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add methyl chloroformate (1.1 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to form the corresponding N-acylpyridinium salt.

  • In a separate flask, dissolve sodium borohydride (1.5 equiv) in methanol at -78 °C.

  • Add the freshly prepared NaBH₄ solution to the pyridinium salt solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,2-dihydropyridine is typically used in the next step without further purification due to its instability.

dearomatization Pyridine Dearomatization to 1,2-Dihydropyridine Pyridine Substituted Pyridine Activation N-Acylpyridinium Salt Formation (ClCO₂Me, THF, -78 °C) Pyridine->Activation Reduction Reduction (NaBH₄, MeOH, -78 °C) Activation->Reduction Dihydropyridine 1,2-Dihydropyridine Reduction->Dihydropyridine

Caption: Pyridine dearomatization to 1,2-dihydropyridine.

General Procedure for the Cu(I)-Catalyzed Enantioselective Borylation

This protocol details the synthesis of chiral 3-boryl-tetrahydropyridines from 1,2-dihydropyridine intermediates.

Materials:

  • Crude 1,2-dihydropyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) chloride (CuCl)

  • Chiral Diphosphine Ligand (e.g., (R)-SEGPHOS)

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (t-BuOH)

  • Anhydrous Toluene, Dichloromethane (DME), and Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add CuCl (3 mol %) and the chiral ligand (e.g., (R)-SEGPHOS, 3.3 mol %) to a flame-dried reaction vessel.

  • Add anhydrous toluene, DME, and THF as the solvent system.

  • Add bis(pinacolato)diboron (1.2 equiv) and potassium tert-butoxide (20 mol %) to the mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the crude 1,2-dihydropyridine (1.0 equiv) in the anhydrous solvent mixture.

  • Cool the catalyst mixture to the desired reaction temperature (e.g., 0 °C or 30 °C, see table for specifics).

  • Add the solution of the 1,2-dihydropyridine to the catalyst mixture, followed by the addition of tert-butanol (2.0 equiv).

  • Stir the reaction at the specified temperature for the indicated time (typically 1-16 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the chiral 3-boryl-tetrahydropyridine.

Substrate Scope and Performance

The stepwise dearomatization/borylation protocol is applicable to a wide range of pyridine derivatives with varying electronic and steric properties. The following table summarizes the performance of the reaction with representative substrates.

EntryProductYield (%)dree (%)
1HH4a 90-99
24-MeH4b 9497:392
34-PhH4c 8598:296
44-ClH4d 7895:594
55-MeH4e 88-98
65-PhH4f 82-97
73-MeH4g 75-95
8H6-Me4h 8196:493

Yields are for the isolated product after chromatography. Diastereomeric ratio (dr) was determined by ¹H NMR analysis. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.

Derivatization of Chiral 3-Boryl-tetrahydropyridines

The synthetic utility of the chiral 3-boryl-tetrahydropyridines is demonstrated through their conversion into various functionalized piperidines.

Synthesis of a Chiral Piperidinol

Procedure:

  • To a solution of the chiral 3-boryl-tetrahydropyridine (e.g., (R)-4a ) (1.0 equiv) in a mixture of THF and water, add sodium perborate (NaBO₃·4H₂O) (3.0 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • The resulting alcohol can be acylated (e.g., with benzoyl chloride) and the enamine moiety reduced (e.g., with H₂, Pd/C) to afford the corresponding chiral piperidinol.

Synthesis of (-)-Paroxetine

A key application of this methodology is the concise synthesis of the antidepressant drug (-)-paroxetine.

Key Steps:

  • The chiral borylated intermediate (S,S)-4l undergoes a one-carbon homologation of the boryl group.

  • Subsequent oxidation and mesylation afford a key mesylate intermediate.

  • Etherification followed by hydrogenation yields the piperidine core of the drug.

  • Finally, deprotection of the carbamate provides (-)-paroxetine.[3]

paroxetine_synthesis Synthetic Route to (-)-Paroxetine start Substituted Pyridine intermediate1 Chiral Borylated Intermediate (S,S)-4l start->intermediate1 Dearomatization/ Borylation intermediate2 Homologation & Oxidation intermediate1->intermediate2 One-Carbon Homologation intermediate3 Mesylate Intermediate intermediate2->intermediate3 Mesylation intermediate4 Etherification & Hydrogenation intermediate3->intermediate4 Sequential Etherification & Hydrogenation paroxetine (-)-Paroxetine intermediate4->paroxetine Deprotection

Caption: Key steps in the synthesis of (-)-paroxetine.

Conclusion

The stepwise dearomatization/borylation of pyridines provides a highly efficient and versatile platform for the synthesis of enantioenriched chiral piperidines. The mild reaction conditions, broad substrate scope, and high stereoselectivity make this a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The resulting chiral 3-boryl-tetrahydropyridines are versatile building blocks that can be readily transformed into a wide range of complex and medicinally relevant piperidine-containing molecules.

References

Application Notes and Protocols: Organocatalytic Asymmetric Mannich-Type Reactions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereochemistry of substituents on the piperidine ring is often crucial for therapeutic efficacy and safety. Organocatalytic asymmetric Mannich-type reactions have emerged as a powerful and versatile strategy for the enantioselective synthesis of functionalized piperidines, offering a direct and atom-economical approach to these valuable compounds under mild reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of piperidine derivatives using proline- and chiral phosphoric acid-catalyzed asymmetric Mannich reactions.

Key Organocatalytic Approaches

Two of the most successful classes of organocatalysts for asymmetric Mannich reactions in piperidine synthesis are amino acid derivatives, particularly L-proline, and chiral Brønsted acids, such as BINOL-derived phosphoric acids.

  • L-Proline and its Derivatives: These catalysts operate through an enamine-based mechanism, where the catalyst activates the ketone donor to form a nucleophilic enamine, which then attacks an imine electrophile. Proline is inexpensive, readily available in both enantiomeric forms, and often provides high stereoselectivity.

  • Chiral Phosphoric Acids (CPAs): CPAs act as bifunctional catalysts, activating the imine electrophile through hydrogen bonding with the Brønsted acidic proton and simultaneously orienting the nucleophile via the Lewis basic phosphoryl oxygen. This dual activation mode allows for high levels of stereocontrol in the carbon-carbon bond-forming step.

Data Presentation

The following tables summarize the quantitative data for representative organocatalytic asymmetric Mannich-type reactions for the synthesis of piperidine precursors and related structures.

Table 1: Proline-Catalyzed Asymmetric Mannich Reactions for Piperidine Synthesis

EntryAldehyde/ImineKetoneCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%)Reference
1N-Boc-phenylmethanimineAcetoneL-Proline (20)DMSO12RT95>95:599[1]
2N-PMP-ethyl glyoxylatePropanalL-Proline (20)MeCN1248095:5>99[2]
3N-Boc-benzaldehyde imineCyclohexanoneL-Proline (30)NMP4RT9999:1>99[3]
4Glutaraldehyde & p-anisidineAcetoneL-Proline (10)CH2Cl2-306 (initial)-racemic[4]
5N-Boc-imineAcetaldehydeL-Proline--RT40->99:1[5]

Table 2: Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric Mannich Reactions

EntryImineNucleophileCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%)Reference
1N-Boc-arylimineAcetylacetone(R)-TRIP (1)Toluene24-2097-96[6]
2N-Acyl-isoquinolineMalonateCPA (10)Toluene72085-90[7]
3N-Boc-imineSimple KetoneCPA (5-10)---good-high-up to 99[8]
4Cyclic C-acylimineAcetophenoneCPA (10)CH2Cl2484091-98[8]
5N-Boc-arylimineDiethyl malonateCPA (1)Toluene12RT98-94[6]

Experimental Protocols

Protocol 1: L-Proline-Catalyzed Asymmetric Three-Component Mannich Reaction for Piperidine Precursor Synthesis

This protocol is adapted from the general procedure for the synthesis of β-amino carbonyl compounds which are precursors to piperidines.[4]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Amine (e.g., p-Anisidine, 1.0 mmol, 1.0 equiv)

  • Ketone (e.g., Acetone, 5.0 mmol, 5.0 equiv)

  • L-Proline (0.2 mmol, 20 mol%)

  • Solvent (e.g., DMSO or MeCN, 2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add L-proline (0.2 mmol).

  • Stir the mixture for 10-15 minutes to allow for imine formation.

  • Add the ketone (5.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC analysis (typically 12-24 hours) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-amino ketone.

Protocol 2: Representative Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction

This protocol is a representative procedure based on common practices for CPA-catalyzed Mannich reactions leading to precursors for piperidine synthesis.[6][8]

Materials:

  • Pre-formed N-Boc-imine (0.5 mmol, 1.0 equiv)

  • Ketone (e.g., Acetophenone, 1.5 mmol, 3.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 0.025 mmol, 5 mol%)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂, 2.0 mL)

  • Molecular sieves (4 Å, activated)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (0.025 mmol) and activated molecular sieves.

  • Add the anhydrous solvent (1.0 mL) and stir the mixture at the desired reaction temperature (e.g., 0 °C or -20 °C) for 15 minutes.

  • Add the N-Boc-imine (0.5 mmol) dissolved in the anhydrous solvent (0.5 mL).

  • Add the ketone (1.5 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Mannich adduct.

Visualizations

Reaction Mechanism and Experimental Workflow

Mannich_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde ReactionVessel Reaction Vessel (Solvent, Temp Control) Aldehyde->ReactionVessel Amine Amine Amine->ReactionVessel Ketone Ketone Ketone->ReactionVessel Catalyst Organocatalyst (e.g., L-Proline or CPA) Catalyst->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Chiral Piperidine Precursor Purification->Product

Caption: General experimental workflow for organocatalytic asymmetric Mannich reactions.

Proline_Mechanism Proline L-Proline Enamine Chiral Enamine Proline->Enamine Ketone Ketone Ketone->Enamine Imine Imine TransitionState Stereodetermining Transition State Imine->TransitionState Enamine->TransitionState Iminium Iminium Ion TransitionState->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product β-Amino Ketone (Piperidine Precursor) Hydrolysis->Product

Caption: Catalytic cycle of the L-proline-catalyzed asymmetric Mannich reaction.

CPA_Mechanism CPA Chiral Phosphoric Acid (CPA) ActivatedComplex Ternary Complex (Dual Activation) CPA->ActivatedComplex Imine Imine Imine->ActivatedComplex H-Bond to P=O Enol Enol/Enolate (from Ketone) Enol->ActivatedComplex H-Bond to OH Product_CPA Product-CPA Complex ActivatedComplex->Product_CPA C-C Bond Formation Product_CPA->CPA Catalyst Release Product β-Amino Ketone (Piperidine Precursor) Product_CPA->Product

Caption: Mechanism of the chiral phosphoric acid-catalyzed asymmetric Mannich reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the palladium-catalyzed functionalization of piperidine scaffolds, a cornerstone in modern medicinal chemistry. The piperidine motif is a prevalent core in numerous pharmaceuticals, and the ability to selectively introduce functional groups at various positions (α, β, and γ to the nitrogen atom) and through C-N bond formation is critical for the development of new therapeutic agents. This document covers key palladium-catalyzed methodologies, including C-H arylation, Buchwald-Hartwig amination, and alkenylation, offering detailed experimental procedures, extensive data on substrate scope, and mechanistic insights.

Positional-Selective C(sp³)–H Arylation of Piperidine Scaffolds

The direct functionalization of C–H bonds has emerged as a powerful strategy for molecular diversification. Palladium catalysis has been at the forefront of this revolution, enabling the selective arylation of otherwise inert C(sp³)–H bonds on the piperidine ring. The regioselectivity of these reactions is typically controlled by the strategic placement of a directing group on the piperidine nitrogen or at another position on the ring.

α-Arylation of N-Acyl Piperidines

The α-position of piperidines is a frequent site for functionalization. The use of a thioamide directing group has proven effective for the Pd(II)-catalyzed α-C(sp³)–H arylation with arylboronic acids. This transformation is notable for its high monoselectivity.

A detailed experimental protocol for the α-arylation of piperidines using a thioamide directing group is provided below.

Materials:

  • N-pivaloylthioamide protected piperidine (1.0 eq)

  • Arylboronic acid (2.0 eq)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (0.1 eq)

  • 1,4-Benzoquinone (1,4-BQ) (2.0 eq)

  • Potassium bicarbonate (KHCO₃) (2.0 eq)

  • tert-Amyl alcohol

Procedure:

  • To an oven-dried reaction vessel, add the N-pivaloylthioamide protected piperidine (0.2 mmol, 1.0 eq), arylboronic acid (0.4 mmol, 2.0 eq), Pd(TFA)₂ (0.02 mmol, 0.1 eq), 1,4-BQ (0.4 mmol, 2.0 eq), and KHCO₃ (0.4 mmol, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add tert-amyl alcohol (4.0 mL).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Table 1: Substrate Scope for the α-Arylation of Piperidines [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-N-pivaloylthioamide piperidine13
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-pivaloylthioamide piperidine15
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-N-pivaloylthioamide piperidine12

Reaction conditions: thioamide (0.2 mmol, 1.0 eq), arylboronic acid (2.0 eq), Pd(TFA)₂ (0.1 eq), 1,4-BQ (2.0 eq), KHCO₃ (2.0 eq), t-AmylOH, 100 °C, 4 h. Yields are for the isolated product.

alpha_arylation_mechanism Piperidine-Thioamide Piperidine-Thioamide Palladacycle Palladacycle Piperidine-Thioamide->Palladacycle C-H Activation Pd(II) Pd(II) Pd(II)->Palladacycle Aryl-Pd(II) Aryl-Pd(II) Palladacycle->Aryl-Pd(II) Transmetalation Pd(IV)-Intermediate Pd(IV)-Intermediate Aryl-Pd(II)->Pd(IV)-Intermediate Oxidative Addition alpha-Arylated_Piperidine alpha-Arylated_Piperidine Pd(IV)-Intermediate->alpha-Arylated_Piperidine Reductive Elimination Pd(II)_Regen Pd(II) Pd(IV)-Intermediate->Pd(II)_Regen ArB(OH)2 ArB(OH)2 ArB(OH)2->Aryl-Pd(II) 1,4-BQ 1,4-BQ 1,4-BQ->Pd(II)_Regen Oxidation KHCO3 Base KHCO3->Palladacycle

Caption: Proposed catalytic cycle for α-arylation.
β-Arylation of N-Boc-Piperidines

The functionalization of the β-position of piperidines is more challenging due to its remote and unactivated nature. Ligand-controlled palladium catalysis has enabled the selective β-arylation of N-Boc-piperidines. The choice of a flexible biarylphosphine ligand is crucial for favoring the desired β-arylated product over the α-arylated isomer.[2]

Materials:

  • N-Boc-piperidine (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • c-Hexyl-JohnPhos (10 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 eq)

  • Toluene

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (0.01 mmol, 5 mol%) and c-Hexyl-JohnPhos (0.02 mmol, 10 mol%).

  • Add toluene (1 mL) and stir for 10 minutes.

  • Add N-Boc-piperidine (0.2 mmol, 1.0 eq) and the aryl bromide (0.3 mmol, 1.5 eq).

  • Add LHMDS (0.4 mmol, 2.0 eq).

  • Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Table 2: Substrate Scope for the β-Arylation of N-Boc-Piperidine [2]

EntryAryl BromideProductYield (%)β:α Ratio
14-Bromoanisole3-(4-Methoxyphenyl)-N-Boc-piperidine75>20:1
24-Bromotoluene3-(4-Tolyl)-N-Boc-piperidine72>20:1
34-Bromobenzonitrile3-(4-Cyanophenyl)-N-Boc-piperidine6515:1
43-Bromopyridine3-(Pyridin-3-yl)-N-Boc-piperidine58>20:1

Yields are for the isolated product. The β:α ratio was determined by ¹H NMR analysis of the crude reaction mixture.

beta_arylation_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add_Catalyst Add Pd(OAc)₂ and c-Hexyl-JohnPhos to Toluene Add_Reagents Add N-Boc-Piperidine and Aryl Bromide Add_Catalyst->Add_Reagents Add_Base Add LHMDS Add_Reagents->Add_Base Heat Heat at 100 °C for 16 hours Add_Base->Heat Quench Quench with aq. NH₄Cl Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Experimental workflow for β-arylation.
γ-C–H Functionalization

The γ-C–H functionalization of piperidines can be achieved through a palladium-catalyzed process directed by a tertiary alkylamine. This method allows for the arylation at a remote position, further expanding the toolkit for piperidine diversification.[3]

Materials:

  • N-Alkyl piperidine (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Pd(PhCN)₂Cl₂ (5 mol%)

  • Ac-Tle-OH ligand (10 mol%)

  • Silver carbonate (Ag₂CO₃) (1.0 eq)

  • 1,4-Benzoquinone (1,4-BQ) (1.0 eq)

  • Toluene

Procedure:

  • To a reaction vial, add the N-alkyl piperidine (0.2 mmol, 1.0 eq), aryl boronic acid (0.3 mmol, 1.5 eq), Pd(PhCN)₂Cl₂ (0.01 mmol, 5 mol%), Ac-Tle-OH (0.02 mmol, 10 mol%), Ag₂CO₃ (0.2 mmol, 1.0 eq), and 1,4-BQ (0.2 mmol, 1.0 eq).

  • Add toluene (1.0 mL) and stir the mixture at 50 °C under an air atmosphere for 24 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The residue is purified by flash column chromatography to afford the γ-arylated product.

Table 3: Substrate Scope for γ-Arylation of N-Alkyl Piperidines [3]

EntryN-Alkyl PiperidineAryl Boronic AcidProductYield (%)
1N-EthylpiperidinePhenylboronic acidN-Ethyl-4-phenylpiperidine65
2N-Ethylpiperidine4-Methoxyphenylboronic acidN-Ethyl-4-(4-methoxyphenyl)piperidine72
3N-PropylpiperidinePhenylboronic acidN-Propyl-4-phenylpiperidine68

Yields are for the isolated product.

gamma_arylation_relationship Piperidine_Core Piperidine Scaffold gamma_CH_Activation γ-C-H Activation Piperidine_Core->gamma_CH_Activation N_Alkyl_Group N-Alkyl Group (Directing Group) N_Alkyl_Group->gamma_CH_Activation directs Palladium_Catalyst Pd(II) Catalyst + Ligand Palladium_Catalyst->gamma_CH_Activation catalyzes Aryl_Source Aryl Boronic Acid Aryl_Source->gamma_CH_Activation provides aryl group gamma_Arylated_Product γ-Arylated Piperidine gamma_CH_Activation->gamma_Arylated_Product

Caption: Key components for γ-arylation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is widely used to couple piperidines with aryl halides, providing access to a diverse range of N-arylpiperidines, which are common motifs in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of Piperidine with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 eq)

  • Piperidine (1.2 eq)

  • (NHC)Pd(allyl)Cl catalyst (e.g., IPr-Pd-allyl-Cl) (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane

Procedure:

  • In a glovebox, add the aryl bromide (1.0 mmol), NaOtBu (1.4 mmol), and the palladium catalyst (0.01-0.02 mmol) to an oven-dried Schlenk tube.

  • Add the solvent (e.g., toluene, 5 mL).

  • Add piperidine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or distillation.

Table 4: Examples of Buchwald-Hartwig Amination of Piperidine [4]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleIPr-Pd-allyl-Cl (1)NaOtBuToluene800.393
24-BromotolueneIPr-Pd-allyl-Cl (1)NaOtBuToluene800.595
32-BromopyridineIPr-Pd-allyl-Cl (2)NaOtBuToluene1001688
44-ChlorotolueneIPr-Pd-allyl-Cl (2)NaOtBuDioxane1001891

Yields are for the isolated product.

buchwald_hartwig_cycle Pd0L Pd(0)Ln Ox_Add Oxidative Addition (Ar-Pd(II)-X)Ln Pd0L->Ox_Add + Ar-X Amine_Coord Amine Coordination (Ar-Pd(II)-Amine)Ln Ox_Add->Amine_Coord + Piperidine Deprotonation Deprotonation (Ar-Pd(II)-Amido)Ln Amine_Coord->Deprotonation + Base Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd0L regenerates Product N-Arylpiperidine Red_Elim->Product ArX Ar-X Piperidine Piperidine Base Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Palladium-Catalyzed Alkenylation of Piperidine Scaffolds

The introduction of alkenyl groups onto the piperidine ring can be achieved through palladium-catalyzed C-H alkenylation. This reaction provides access to highly functionalized and complex heterocyclic structures. The use of an amino acid-derived ligand can promote the desired alkenylation pathway.

Experimental Protocol: C–H Alkenylation of an Aliphatic Amine

While this protocol is for a related aliphatic amine, it serves as an excellent starting point for the development of a piperidine-specific alkenylation.

Materials:

  • Aliphatic amine substrate (1.0 eq)

  • Electron-deficient alkene (e.g., acrylate) (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Ac-Gly-OH (30 mol%)

  • Benzoquinone (BQ) (2.0 eq)

  • Acetic acid (AcOH)

Procedure:

  • To a vial, add the aliphatic amine (0.25 mmol, 1.0 eq), Pd(OAc)₂ (0.025 mmol, 10 mol%), Ac-Gly-OH (0.075 mmol, 30 mol%), and BQ (0.5 mmol, 2.0 eq).

  • Add the alkene (0.5 mmol, 2.0 eq) and acetic acid (2.5 mL).

  • Heat the reaction at 80 °C for 12 hours.

  • After cooling, the reaction is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Table 5: Examples of Palladium-Catalyzed Alkenylation of Aliphatic Amines [5]

EntryAmine SubstrateAlkeneProductYield (%)
1Morpholinone derivativeMethyl acrylateAlkenylated morpholinone75
2Morpholinone derivativeEthyl acrylateAlkenylated morpholinone78
3Morpholinone derivativetert-Butyl acrylateAlkenylated morpholinone72

Yields are for the isolated product.

alkenylation_workflow cluster_setup Reaction Setup cluster_reaction_alkenyl Reaction cluster_workup_alkenyl Workup and Purification Combine_Reagents Combine Amine, Pd(OAc)₂, Ligand, BQ, Alkene, and AcOH Heat_Reaction Heat at 80 °C for 12 hours Combine_Reagents->Heat_Reaction Dilute_Wash Dilute with EtOAc and Wash Heat_Reaction->Dilute_Wash Dry_Concentrate Dry and Concentrate Dilute_Wash->Dry_Concentrate Purify_Column Purify by Column Chromatography Dry_Concentrate->Purify_Column

Caption: General workflow for C-H alkenylation.

References

Application Notes and Protocols for the Stereocontrolled Synthesis of Polycyclic Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making stereocontrol a paramount challenge in synthetic organic chemistry.[1][3] These application notes provide detailed protocols for three distinct and powerful strategies for the stereoselective synthesis of polycyclic piperidine scaffolds: Organocatalytic Domino Reactions, Transition Metal-Catalyzed Cyclizations, and Chemoenzymatic Methods.

Application Note 1: Organocatalytic Asymmetric Domino Reaction for Tetrahydropyridine Synthesis

Organocatalytic domino reactions offer an efficient and atom-economical approach to constructing complex molecular architectures with high stereocontrol from simple starting materials.[1][4] This protocol details a one-pot, three-component Michael/aza-Henry/cyclization triple domino reaction to synthesize highly functionalized and enantioenriched tetrahydropyridines.[4]

Logical Workflow for Organocatalytic Tetrahydropyridine Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Reaction_Vessel Reaction Vessel (Anhydrous CH₂Cl₂, -25 °C) 1_3_Dicarbonyl->Reaction_Vessel Nitroolefin β-Nitroolefin Nitroolefin->Reaction_Vessel Aldimine Aldimine Aldimine->Reaction_Vessel Concentration Concentration (Reduced Pressure) Reaction_Vessel->Concentration Stirring (1.5-4 days) Catalyst Quinine-derived Squaramide Catalyst Catalyst->Reaction_Vessel Low Loading Chromatography Flash Column Chromatography Concentration->Chromatography Tetrahydropyridine Enantioenriched Tetrahydropyridine Chromatography->Tetrahydropyridine

Caption: Workflow for the organocatalytic synthesis of tetrahydropyridines.

Quantitative Data Summary

Entryβ-Nitroolefin (R)1,3-DicarbonylAldimine (R')Yield (%)dree (%)
1PhenylDibenzoylmethane4-MeO-Ph88>20:195
24-Cl-PhDibenzoylmethane4-MeO-Ph85>20:196
32-FurylDibenzoylmethane4-MeO-Ph91>20:194
4PhenylAcetylacetone4-MeO-Ph7510:192

Experimental Protocol

  • Reaction Setup: To a flame-dried reaction tube, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), the aldimine (0.5 mmol, 2.0 equiv), and the quinine-derived squaramide organocatalyst (0.025 mmol, 10 mol%).[1]

  • Solvent Addition and Cooling: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C.[1]

  • Reaction: Stir the reaction at this temperature for the specified time (typically 1.5 to 4 days), monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.[1]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.[1]

Application Note 2: Gold-Catalyzed Synthesis of Piperidin-4-ols with High Diastereoselectivity

Transition metal catalysis provides a powerful platform for the synthesis of complex heterocyclic systems.[5] This protocol describes a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to furnish highly substituted piperidin-4-ols with excellent diastereoselectivity.[6] This modular approach allows for the construction of diverse piperidine scaffolds.[6]

Experimental Workflow for Gold-Catalyzed Piperidin-4-ol Synthesis

G cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product Homopropargyl_Amide N-Homopropargyl Amide Reaction_Vessel Reaction Vessel (Toluene, 80 °C) Homopropargyl_Amide->Reaction_Vessel Reductant Reducing Agent (e.g., DIBAL-H) Reaction_Vessel->Reductant Step 1: Cyclization Gold_Catalyst Gold(I) Catalyst (e.g., IPrAuNTf₂) Gold_Catalyst->Reaction_Vessel Catalytic Amount Quenching Quenching (e.g., Rochelle's Salt) Reductant->Quenching Step 2: Reduction & Rearrangement Extraction Extraction (Organic Solvent) Quenching->Extraction Chromatography Flash Column Chromatography Extraction->Chromatography Piperidinol Diastereomerically Pure Piperidin-4-ol Chromatography->Piperidinol

Caption: Gold-catalyzed one-pot synthesis of piperidin-4-ols.

Quantitative Data Summary

EntryYield (%)dr
1PhHMe85>20:1
24-MeO-PhHMe82>20:1
32-NaphthylHMe88>20:1
4PhMeMe75>20:1

Experimental Protocol

  • Reaction Setup: In a glovebox, to a sealed tube, add the N-homopropargyl amide (1.0 equiv) and a gold(I) catalyst (e.g., [IPrAuCl]/AgNTf₂, 2 mol%).

  • Solvent Addition and Cyclization: Add anhydrous toluene and heat the mixture at 80 °C until the starting material is consumed (monitored by TLC).

  • Reduction: Cool the reaction mixture to -78 °C and add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equiv) dropwise.

  • Ferrier Rearrangement: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to facilitate the spontaneous Ferrier rearrangement.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Note 3: Chemoenzymatic Deracemization of Tetrahydropyridines

Biocatalysis offers a highly selective and environmentally benign approach to chiral synthesis.[7] This protocol employs a chemoenzymatic strategy for the deracemization of N-substituted tetrahydropyridines using a monoamine oxidase (MAO) enzyme.

Experimental Workflow for Chemoenzymatic Deracemization

G cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification cluster_product Final Product Racemic_THP Racemic N-Substituted Tetrahydropyridine (THP) Reaction_Vessel Buffered Enzyme Solution (30 °C, 200 rpm) Racemic_THP->Reaction_Vessel 10 mM final concentration Quenching Quenching (Isopropanol) Reaction_Vessel->Quenching Shaking for 24 hours Enzyme Monoamine Oxidase (MAO) Enzyme->Reaction_Vessel Centrifugation Centrifugation Quenching->Centrifugation Extraction Basification & Extraction Centrifugation->Extraction Remove precipitated enzyme Enantioenriched_Piperidine Enantioenriched Piperidine Extraction->Enantioenriched_Piperidine

Caption: Chemoenzymatic deracemization of tetrahydropyridines.

Quantitative Data Summary

EntryN-SubstituentEnzymeConversion (%)ee (%) of remaining piperidine
1BenzylMAO-N D9>99>99 (R)
24-MeO-BenzylMAO-N D9>99>99 (R)
3BocMAO-N D95298 (S)

Experimental Protocol

  • Enzyme Solution Preparation: Prepare a buffered solution containing the monoamine oxidase (MAO) enzyme.

  • Substrate Addition: To the buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate to a final concentration of 10 mM.[1]

  • Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.[1]

  • Workup: After 24 hours, quench the reaction by adding an equal volume of isopropanol.[1]

  • Enzyme Removal: Centrifuge the mixture to precipitate the enzymes and carefully remove the supernatant.[1]

  • Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[1]

  • Purification: Dry the combined organic layers, concentrate, and purify by chromatography to isolate the enantioenriched piperidine.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of chiral piperidine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity or Enantioselectivity (ee) Suboptimal Catalyst: The chosen catalyst (Lewis acid, organocatalyst, or transition metal) may not provide sufficient facial discrimination for the substrate.[1][2]Screen Catalysts: Test a variety of catalysts. For hydrogenations, consider iridium or rhodium-based catalysts with chiral ligands.[3] For aza-Diels-Alder reactions, organocatalysts can be a viable alternative to strong Lewis acids.[1]
Incorrect Reaction Pathway: In aza-Diels-Alder reactions, strong Lewis acids can promote a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, leading to poor stereocontrol.[1][4][5]Modify Reaction Conditions: Lowering the reaction temperature can minimize side reactions and may favor a more ordered transition state.[1] Using cyclic dienes often leads to higher diastereoselectivity.[1]
Enzyme or Cofactor Issues (Biocatalysis): The selected enzyme may have poor substrate specificity, or the regeneration of the nicotinamide cofactor (NADH/NADPH) could be inefficient.Optimize Biocatalytic System: Screen different enzymes (e.g., carbonyl reductases). Ensure the cofactor regeneration system is functioning efficiently. Systematically vary pH and temperature to find optimal conditions for enzyme activity and selectivity.
Low Reaction Yield Poor Substrate Reactivity: Pyridine rings are aromatic and stable, making them difficult to reduce.[3] Imines (dienophiles in aza-Diels-Alder) may be unreactive.Activate the Substrate: For pyridine hydrogenation, convert the pyridine to a pyridinium salt to activate it for reduction and prevent catalyst poisoning by the resulting piperidine.[3][6] For imines, install an electron-withdrawing group on the nitrogen to increase reactivity.[1]
Catalyst Deactivation/Poisoning: The substrate or the piperidine product can coordinate strongly to the metal center of the catalyst, inhibiting its activity.[3]Use an Appropriate Catalyst System: Heterogeneous catalysts like PtO₂ or Pd(OH)₂/C are often used in acidic media, which protonates the product and suppresses poisoning.[2] For homogeneous catalysis, activating pyridines as N-iminopyridinium ylides can be effective.[7]
Decomposition of Reactants: Strong Lewis acids or high temperatures can cause degradation of starting materials or products.[1]Milder Conditions: Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[1]
Difficult Product Purification Azeotrope Formation: Piperidine and unreacted pyridine can form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), making separation by simple distillation challenging.[1]Use Chemical Separation: Exploit the difference in basicity. Piperidine can react with CO₂ to form a solid carbonate salt, while the less basic pyridine does not, allowing for separation by filtration.[1]
Co-elution of Isomers: Diastereomers may have very similar polarities, making separation by standard column chromatography difficult.Advanced Chromatographic Techniques: Utilize chiral HPLC or modify the stationary/mobile phase in flash chromatography. Derivatization of the product can sometimes improve separability.
Formation of Side Products: Side reactions can lead to byproducts with similar properties to the desired product, complicating purification. Common side products include N-oxides or products from over-reduction.Control Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: My aza-Diels-Alder reaction is giving poor stereoselectivity. What is the likely cause?

A: Poor stereoselectivity in aza-Diels-Alder reactions often stems from the reaction proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[1][4] This is particularly common when using strong Lewis acids.[1] To favor the concerted pathway, consider screening different catalysts, including organocatalysts, or using more conformationally restricted cyclic dienes, which tend to give higher diastereoselectivities.[1]

Q2: I'm struggling to hydrogenate a substituted pyridine. The reaction is slow and the catalyst seems to die. What can I do?

A: This is a classic challenge due to the aromatic stability of the pyridine ring and catalyst poisoning by the basic piperidine product.[3] A highly effective strategy is to activate the substrate by converting the pyridine into a pyridinium salt (e.g., N-benzyl or N-acyl pyridinium salt).[3][6][8] This activation enhances reactivity and prevents the product from deactivating the catalyst.[3][6] Performing the hydrogenation in acidic media (e.g., acetic acid) can also suppress catalyst poisoning.[2]

Q3: Why can't I separate my piperidine product from residual pyridine starting material by distillation?

A: You are likely encountering a constant boiling azeotrope.[1] Piperidine and pyridine form an azeotropic mixture that boils at a constant temperature, making separation by fractional distillation alone ineffective.[1] A more effective method is to bubble carbon dioxide through the mixture to selectively precipitate the more basic piperidine as a solid carbonate salt, which can then be removed by filtration.[1]

Q4: I am observing multiple products in my reaction involving an N-Boc protected piperidine. What could be happening?

A: Besides potential stereoisomers, common side reactions include the formation of N-oxides if the piperidine nitrogen is exposed to oxidizing conditions. If using strong reducing agents, over-reduction of other functional groups on your molecule can occur. Furthermore, incomplete deprotection or side reactions involving the protecting group itself are also possibilities. Careful monitoring of the reaction by TLC or LC-MS and meticulous control of reaction conditions are essential.

Data and Catalyst Performance

The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity and yield. Below is a summary of representative data from the literature.

Table 1: Catalyst Comparison for Asymmetric Hydrogenation of a 3-Methylpyridine Derivative

EntryCatalystYield (%)Enantiomeric Excess (ee, %)
1PtO₂High85
2Pd(OH)₂/CHigh98
Data derived from an auxiliary-based method for asymmetric hydrogenation.[2]

Table 2: Performance of Rhodium-Catalyzed Asymmetric Arylation of a Dihydropyridine

EntryCatalyst SystemSolvent SystemYield (%)Enantiomeric Excess (ee, %)
1[Rh(cod)(OH)]₂ / (S)-SegphosTHP:Toluene:H₂O (1:1:1)8196
Reaction involved the addition of phenylboronic acid to a phenyl carbamate dihydropyridine.

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Substituted Pyridine using a Heterogeneous Catalyst

This protocol provides a general guideline for the asymmetric hydrogenation of an activated pyridine derivative using Adams' catalyst (PtO₂).

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine substrate (1.0 eq) and dissolve it in glacial acetic acid.[1]

  • Catalyst Addition: Under an inert atmosphere, carefully add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor securely. Purge the system several times with hydrogen gas before pressurizing to the desired pressure (e.g., 50–100 bar).[1][2]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[1] Wash the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified further by column chromatography, distillation, or crystallization.[1]

Protocol 2: Organocatalytic Domino Reaction for Piperidine Synthesis

This protocol describes a multicomponent reaction using a quinine-derived squaramide catalyst.

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., argon), add the quinine-derived squaramide catalyst (10 mol%).[9]

  • Reagent Addition: To the vial, add the 1,3-dicarbonyl compound (1.0 eq), the β-nitroolefin (1.0 eq), and the aldimine (2.0 eq).[9]

  • Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to -25 °C. Stir at this temperature and monitor the reaction by TLC.[9]

  • Workup: Upon completion, quench the reaction as appropriate (e.g., by adding a saturated solution of NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the enantioenriched piperidine derivative.[9]

Visualized Workflows

Troubleshooting_Stereoselectivity start Start: Poor Stereoselectivity (ee or dr) check_catalyst Is the catalyst optimized? start->check_catalyst check_temp Is temperature controlled? check_catalyst->check_temp Yes solution_catalyst Screen Catalysts: - Chiral Ligands - Organocatalysts - Different Metals check_catalyst->solution_catalyst No check_substrate Is the substrate conformationally rigid? check_temp->check_substrate Yes solution_temp Optimize Temperature: - Lower temp to favor ordered transition state check_temp->solution_temp No solution_substrate Modify Substrate: - Use cyclic dienes - Add bulky protecting groups check_substrate->solution_substrate No end_node Problem Resolved check_substrate->end_node Yes solution_catalyst->check_temp solution_temp->check_substrate solution_substrate->end_node fail_node Consult Literature for Alternative Routes

Caption: Troubleshooting workflow for poor stereoselectivity.

Aza_Diels_Alder_Workflow start Start: Prepare Starting Materials prepare_reagents Prepare Diene and Imine (or amine + aldehyde for in situ) start->prepare_reagents add_catalyst Add Catalyst in Anhydrous Solvent (e.g., Lewis Acid, Organocatalyst) prepare_reagents->add_catalyst reaction Stir at Controlled Temperature (e.g., -25°C to RT) add_catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS, [α]D) purify->characterize end_node End characterize->end_node

References

Technical Support Center: Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in piperidine derivatives synthesized from the hydrogenation of pyridine?

A1: The most prevalent impurity is typically unreacted pyridine. Due to the formation of a piperidine-pyridine azeotrope (a constant boiling mixture), simple distillation is often insufficient for complete separation.[1] Other potential impurities can include dipiperidyls and other high-boiling point bases.

Q2: My piperidine derivative has a yellow tint. What is the likely cause and how can I remove it?

A2: A yellow discoloration in piperidine derivatives is usually due to oxidation products.[2][3] For many applications, this may not be a significant issue, but for high-purity requirements, purification is recommended. Distillation is an effective method for removing these colored impurities.[3] To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3]

Q3: My liquid piperidine derivative appears to have solidified or crystallized in the bottle. What happened?

A3: There are two likely reasons for this observation. Firstly, piperidine itself has a melting point of -7 °C, so it can solidify at lower temperatures.[1] Secondly, piperidine and its derivatives are basic and can react with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases like hydrogen chloride (which may be present in a lab environment) to form piperidine hydrochloride.[1] Gentle warming should melt pure piperidine. If a solid remains at room temperature, it is likely a salt.[1]

Q4: Which purification method is the most suitable for my piperidine derivative?

A4: The optimal purification method depends on the physicochemical properties of your compound (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities.[2] A decision tree for selecting an appropriate method is provided below. For separating the common impurity pyridine, azeotropic distillation or selective salt formation with CO2 are highly effective.[1] For non-volatile or polar impurities, column chromatography is a suitable choice.[1]

Q5: I am observing peak tailing during the column chromatography of my basic piperidine derivative on silica gel. How can I resolve this?

A5: Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. This is due to strong interactions between the basic nitrogen of the piperidine and the acidic silanol groups on the silica surface.[4] To mitigate this, you can add a basic modifier like triethylamine (TEA) (typically 0.1-1% v/v) or a 7N solution of ammonia in methanol to your mobile phase.[4] Alternatively, using a different stationary phase, such as basic or neutral alumina, or employing reverse-phase chromatography with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid, can improve peak shape.[4]

Troubleshooting Guides

Guide 1: Low Yield After Purification
Symptom Possible Cause Solution
Lower than expected recovery of purified product after distillation.Aggressive Heating: Rapid heating can lead to the loss of product along with lower-boiling impurities.Optimize the heating rate and reflux ratio to ensure a gradual and controlled distillation, minimizing the carryover of your product into the impurity fractions.[1]
Low yield after purification via salt formation.Incomplete Liberation of Piperidine from Salt: The hydrolysis step to regenerate the free piperidine from its salt may be incomplete.Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis.[1] Ensure adequate stirring and reaction time to drive the reaction to completion.
Low recovery after column chromatography.Irreversible Binding to Silica: The strong interaction between the basic piperidine derivative and acidic silica can lead to the irreversible adsorption of the product onto the column.Use the troubleshooting steps for peak tailing (FAQ 5), such as adding a basic modifier to the eluent or using an alternative stationary phase like alumina.[4]
Guide 2: Incomplete Impurity Removal
Symptom Possible Cause Solution
Persistent pyridine impurity detected by GC/MS after simple distillation.Azeotrope Formation: Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by simple distillation difficult.[1]Azeotropic Distillation: Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This forms a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[1] Salt Formation with CO2: Bubble carbon dioxide through a solution of the crude piperidine in a non-polar organic solvent. Piperidine will precipitate as a carbonate salt, while pyridine remains in solution.[1]
Co-elution of impurities with the desired product during column chromatography.Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to resolve the compound of interest from its impurities.Optimize TLC: Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (an Rf of ~0.3 for the target compound is often ideal).[2]
"Oiling out" or poor crystal formation during recrystallization.High Concentration of Impurities: The presence of a significant amount of impurities can inhibit proper crystal lattice formation. Cooling Too Rapidly: Fast cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals.[5] Inappropriate Solvent: The chosen solvent may have too high or too low a solvating power.Preliminary Purification: Attempt a preliminary purification using a different method, such as acid-base extraction, to reduce the impurity load before recrystallization.[6] Slow Cooling: Allow the solution to cool slowly to room temperature to encourage crystal growth before placing it in an ice bath.[5] Scratching the inside of the flask with a glass rod can also help induce crystallization.[6] Systematic Solvent Screening: Test a range of solvents with different polarities to find one that dissolves the compound poorly at room temperature but completely upon heating.[2]

Data Presentation

Table 1: Comparison of Purification Methods for 1,4-Dimethylpiperidine
Purification Method Achievable Purity Typical Recovery Advantages Disadvantages
Fractional Distillation >98%70-90%Effective for removing volatile and colored impurities; scalable.Can be challenging for separating compounds with close boiling points; potential for azeotrope formation.[7]
Acid-Base Extraction >99%80-95%Highly selective for basic compounds; cost-effective and scalable.[7]Requires multiple extraction steps; may not be suitable for acid- or base-sensitive compounds.[7]
Column Chromatography >99%60-80%High resolution for separating structurally similar compounds.Can be time-consuming and requires significant solvent volumes; potential for product loss on the column.
Table 2: HPLC Purity Analysis of a Piperidone Analogue of Curcumin
Parameter Value
Linearity Range 100-10000 µg/mL
Correlation Coefficient (r) > 0.99
Limit of Detection (LOD) 13.1 ng/mL
Limit of Quantitation (LOQ) 3.9 ng/mL
Retention Time 5.8 ± 0.92 min
Data sourced from a validated RP-HPLC method for a piperidone analogue of curcumin.[8][9]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol is a general guideline for the purification of a basic piperidine derivative using flash column chromatography.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of dichloromethane and methanol).

  • To reduce peak tailing, add a small amount of triethylamine (e.g., 1%) to the eluent.[2]

  • An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.

  • Visualize the spots using a UV lamp and/or a suitable stain (e.g., potassium permanganate).

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Wet pack the chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.

  • Equilibrate the column by running several column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

  • If the sample is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load the sample onto the top of the column as a narrow band.

4. Elution and Fraction Collection:

  • Begin elution with the mobile phase.

  • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.

  • Collect fractions of a suitable volume in an organized manner.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]

Protocol 2: Single-Solvent Recrystallization

This protocol describes the purification of a solid piperidine derivative by recrystallization from a single solvent.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude piperidine derivative into several test tubes.

  • Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]

  • Heat the test tubes that showed poor solubility. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[2]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved. Avoid adding excess solvent to ensure a good recovery yield.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.[2]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[2]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: General Acid-Base Extraction

This protocol is useful for separating a basic piperidine derivative from neutral or acidic impurities.

1. Dissolution:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

2. Acidic Wash:

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[2]

  • Separate the two layers. The organic layer can be discarded if it only contains neutral impurities.

3. Basification and Re-extraction:

  • Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is greater than 10.

  • Extract the now deprotonated (neutral) piperidine product back into an organic solvent (e.g., dichloromethane) by performing several extractions.[2]

4. Drying and Concentration:

  • Combine the organic extracts.

  • Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[2]

Visualizations

Purification_Decision_Tree cluster_options Purification Options start Crude Piperidine Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes impurities_volatile Are impurities volatile? is_liquid->impurities_volatile Yes impurities_nonvolatile Are impurities non-volatile/ polar? impurities_volatile->impurities_nonvolatile No distillation Distillation/ Fractional Distillation impurities_volatile->distillation Yes column_chrom Column Chromatography impurities_nonvolatile->column_chrom Yes acid_base_extraction Acid-Base Extraction impurities_nonvolatile->acid_base_extraction Consider for basic vs. neutral/acidic

References

Troubleshooting low diastereoselectivity in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges encountered in the lab. The following guides and frequently asked questions (FAQs) address specific issues related to achieving high diastereoselectivity in piperidine ring synthesis.

Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?

Answer: Low diastereoselectivity is a common issue that often stems from the reaction conditions not being optimized to favor the formation of one diastereomer's transition state over the other. The first and most critical parameters to investigate are reaction temperature, solvent, and the catalyst system.

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable, undesired diastereomer, leading to a decrease in selectivity. Conversely, lowering the temperature often enhances diastereoselectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different diastereomers.[1] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) is recommended.[1]

  • Catalyst/Reagent Choice: The nature of the catalyst (e.g., Brønsted vs. Lewis acid) or the steric bulk of the reagents can profoundly influence the stereochemical outcome by creating a more ordered and selective transition state.[1]

Below is a general workflow to begin your troubleshooting process.

Troubleshooting_Workflow General Troubleshooting Workflow for Low Diastereoselectivity Start Low Diastereoselectivity Observed (e.g., d.r. < 2:1) Temp Optimize Temperature Start->Temp 1. Screen lower temps (0°C, -20°C, -78°C) Solvent Screen Solvents Temp->Solvent If minor/no improvement Catalyst Modify Catalyst/Reagent Solvent->Catalyst If minor/no improvement Analysis Analyze Results Catalyst->Analysis Substrate Substrate Modification Substrate->Temp Re-optimize conditions Improved Diastereoselectivity Improved (Continue Optimization) Analysis->Improved Yes NotImproved No Improvement Analysis->NotImproved No NotImproved->Substrate Consider structural changes Chiral_Auxiliary_Workflow Chiral Auxiliary-Mediated Synthesis Workflow Substrate Prochiral Substrate Attached Substrate-Auxiliary Adduct Substrate->Attached Auxiliary Chiral Auxiliary Auxiliary->Attached Attachment Reaction Diastereoselective Reaction (e.g., Alkylation) Attached->Reaction Cleavage Auxiliary Cleavage Reaction->Cleavage Product Enantioenriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Recovery & Reuse

References

Navigating Amine-Silica Gel Interactions in Piperidine Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with piperidine-containing compounds, interactions between the basic amine functional groups and acidic silanol groups on the surface of silica gel stationary phases can pose significant chromatographic challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues, ensuring more efficient and robust separations.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine compounds show poor peak shape and tailing on a standard silica gel column?

A1: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in the piperidine ring can interact strongly with these acidic sites through ionic interactions.[1][2] This secondary interaction, in addition to the primary mode of separation, can lead to a portion of the analyte molecules being retained more strongly, resulting in asymmetrical peaks with a characteristic "tail."[3][4]

Q2: What is the most common and straightforward way to improve the peak shape of piperidines in silica gel chromatography?

A2: The addition of a small amount of a basic modifier to the mobile phase is a widely used and effective strategy.[5][6] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-2% (v/v) to the eluent.[5][7] The TEA acts as a competing base, interacting with the active silanol sites on the silica gel and minimizing their interaction with the piperidine analyte.[6][8] This results in a more uniform interaction between the analyte and the stationary phase, leading to sharper, more symmetrical peaks.[9]

Q3: Are there alternatives to adding a basic modifier to the mobile phase?

A3: Yes, several alternatives can be considered:

  • Amine-functionalized silica: This type of stationary phase has an amine-containing ligand bonded to the silica surface, which effectively masks the acidic silanol groups.[10][11] This creates a more inert surface, reducing the strong interactions with basic analytes and often allowing for elution with less polar solvent systems like hexane/ethyl acetate.[11]

  • End-capped silica columns: These columns have been treated to chemically bond a small silylating agent to the residual silanol groups, rendering them less active.[6]

  • Alumina columns: Alumina is a basic or neutral stationary phase and can be a good alternative to silica for the purification of basic compounds like piperidines.

  • Reversed-phase chromatography: For more polar piperidine derivatives, reversed-phase chromatography on a C18 column can be a suitable option. By adjusting the pH of the mobile phase, the ionization state of the piperidine can be controlled to optimize retention and peak shape.[12]

Q4: When should I consider using an amine-functionalized column over adding a modifier to the mobile phase?

A4: An amine-functionalized column is a good choice when:

  • You want to avoid the presence of a basic modifier like TEA in your final product, as it can sometimes be difficult to remove completely.

  • You are working with compounds that may be sensitive to the basic conditions created by the mobile phase modifier.

  • You are looking for a more robust and reproducible separation, as the modification is covalently bonded to the stationary phase.

Q5: How does adjusting the mobile phase pH help in reversed-phase chromatography of piperidines?

A5: In reversed-phase HPLC, adjusting the pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like piperidines.[2][13] By lowering the pH (e.g., to pH 2-4 with formic acid or trifluoroacetic acid), the basic piperidine nitrogen will be protonated.[7][12] This can reduce the interaction with any residual, negatively charged silanol groups on the C18 column, leading to improved peak symmetry.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Severe Peak Tailing in Normal-Phase Chromatography Strong interaction between the basic piperidine and acidic silanol groups on the silica surface.[3][4]1. Add a basic modifier: Incorporate 0.1-2% triethylamine (TEA) or a similar base into your mobile phase.[5][7] 2. Use an amine-functionalized column: This stationary phase is designed to minimize interactions with basic compounds.[10][11] 3. Consider an alternative stationary phase: Alumina can be a suitable alternative to silica for basic compounds.
Irreversible Adsorption (Compound Won't Elute) The piperidine is too strongly bound to the silica gel.1. Increase the concentration of the basic modifier in the mobile phase. 2. Switch to a more polar solvent system containing a higher percentage of a polar solvent like methanol, often with a basic additive. 3. Use an amine-functionalized or reversed-phase column. [11][14]
Poor Resolution Between Piperidine and Impurities The chosen chromatographic conditions are not providing adequate selectivity.1. Optimize the solvent system: Perform a gradient elution to find the optimal solvent strength for separation. 2. Change the stationary phase: Different stationary phases (e.g., silica vs. amine-functionalized vs. C18) will offer different selectivities.[6] 3. In reversed-phase, adjust the mobile phase pH: This can alter the retention times of ionizable compounds and improve separation.[13]
Peak Splitting or Broadening in HPLC The sample is dissolved in a solvent that is much stronger than the mobile phase, or the column is overloaded.[3]1. Dissolve the sample in the initial mobile phase whenever possible.[3] 2. Reduce the injection volume or dilute the sample. [15]

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the chromatography of piperidines and the use of mobile phase modifiers.

Table 1: pKa Values of Piperidine and a Common Mobile Phase Modifier

CompoundpKa of Conjugate AcidRationale for Use in Chromatography
Piperidine11.12The basicity of piperidine is the primary reason for its strong interaction with acidic silica gel.
Triethylamine (TEA)10.75With a similar basicity to piperidine, TEA can effectively compete for the active silanol sites on the silica surface.

Table 2: Illustrative Effect of Mobile Phase Additives on Peak Asymmetry

Analyte Chromatographic System Mobile Phase Peak Asymmetry Factor (As)
MethamphetamineReversed-Phase C18pH 7.02.35
MethamphetamineReversed-Phase C18pH 3.01.33
BenzylamineReversed-Phase Silica20 mM potassium phosphate buffer pH 2.5 : Methanol (70:30)Moderate Tailing
BenzylamineReversed-Phase Silica20 mM potassium phosphate buffer pH 3 with 400uL/L Triethylamine : Acetonitrile (63:37)Improved Symmetry[8]

Note: Data for methamphetamine and benzylamine are used for illustrative purposes to demonstrate the principles of pH and additive effects on the chromatography of basic amines.

Experimental Protocols

Protocol 1: Preparation of a Triethylamine-Modified Mobile Phase for Flash Chromatography

  • Determine the appropriate solvent system: Use thin-layer chromatography (TLC) to find a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your piperidine compound.

  • Prepare the mobile phase: For every 100 mL of the chosen solvent system, add 1 mL of triethylamine (for a 1% v/v solution).

  • Mix thoroughly: Ensure the triethylamine is completely dissolved in the mobile phase.

  • Equilibrate the column: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the triethylamine-modified mobile phase. This step is crucial to "deactivate" the silica gel.

  • Proceed with chromatography: Load your sample and run the column using the prepared mobile phase.

Protocol 2: Flash Chromatography of a Piperidine Compound on an Amine-Functionalized Column

  • Select the appropriate column: Choose an amine-functionalized silica gel column with a suitable capacity for the amount of crude material to be purified.

  • Prepare the sample: Dissolve the crude piperidine compound in a minimal amount of a non-polar solvent, such as dichloromethane or the initial mobile phase.

  • Equilibrate the column: Flush the amine-functionalized column with the initial, least polar mobile phase (e.g., 100% hexanes) for at least 3-5 column volumes.

  • Load the sample: Carefully apply the dissolved sample to the top of the column.

  • Elute the compound: Begin elution with the initial mobile phase and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate) in a gradient. A typical gradient might be from 0% to 50% ethyl acetate over 10-20 column volumes.

  • Collect and analyze fractions: Collect fractions and monitor them using TLC or another suitable analytical method to identify the fractions containing the purified product.

Protocol 3: Reversed-Phase HPLC of a Piperidine Derivative with pH-Modified Mobile Phase

  • Prepare the aqueous mobile phase: Prepare a solution of a suitable buffer, such as 10 mM ammonium formate, in HPLC-grade water.

  • Adjust the pH: Using a calibrated pH meter, adjust the pH of the aqueous buffer to 3.0 with formic acid.

  • Prepare the organic mobile phase: Use HPLC-grade acetonitrile or methanol.

  • Set up the HPLC system: Use a C18 column and set a gradient elution program, for example, from 5% to 95% organic mobile phase over 15-20 minutes.

  • Equilibrate the system: Run the initial mobile phase composition through the system until a stable baseline is achieved.

  • Inject the sample: Dissolve the piperidine sample in the initial mobile phase composition and inject it into the HPLC system.

Visualizations

cluster_0 The Problem: Amine-Silica Interaction cluster_1 The Result Piperidine (Basic) Piperidine (Basic) Silica Gel (Acidic Silanols) Silica Gel (Acidic Silanols) Piperidine (Basic)->Silica Gel (Acidic Silanols) Strong Ionic Interaction Peak Tailing & Poor Separation Peak Tailing & Poor Separation

Caption: The fundamental interaction leading to chromatographic issues.

Start Start Poor Peak Shape for Piperidine? Poor Peak Shape for Piperidine? Start->Poor Peak Shape for Piperidine? Add Basic Modifier (e.g., 1% TEA) to Mobile Phase Add Basic Modifier (e.g., 1% TEA) to Mobile Phase Poor Peak Shape for Piperidine?->Add Basic Modifier (e.g., 1% TEA) to Mobile Phase Strategy 1 Use Amine-Functionalized Column Use Amine-Functionalized Column Poor Peak Shape for Piperidine?->Use Amine-Functionalized Column Strategy 2 Consider Reversed-Phase HPLC Consider Reversed-Phase HPLC Poor Peak Shape for Piperidine?->Consider Reversed-Phase HPLC Strategy 3 Improved Peak Shape? Improved Peak Shape? Add Basic Modifier (e.g., 1% TEA) to Mobile Phase->Improved Peak Shape? Use Amine-Functionalized Column->Improved Peak Shape? Consider Reversed-Phase HPLC->Improved Peak Shape? Improved Peak Shape?->Poor Peak Shape for Piperidine? No, try another strategy Problem Solved Problem Solved Improved Peak Shape?->Problem Solved Yes

Caption: A troubleshooting workflow for poor peak shape.

cluster_0 Standard Silica Gel cluster_1 Silica Gel with TEA Modifier Piperidine Piperidine Silanol Group (Si-OH) Silanol Group (Si-OH) Piperidine->Silanol Group (Si-OH) Strong Interaction Silanol-TEA Complex Silanol Group + TEA Piperidine_mod Piperidine Piperidine_mod->Silanol-TEA Complex Weak Interaction

Caption: Mechanism of action for a basic mobile phase modifier.

References

Kinetic resolution of 2-aryl-4-methylenepiperidines for enantioenriched fragments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kinetic Resolution of 2-Aryl-4-methylenepiperidines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the kinetic resolution of 2-aryl-4-methylenepiperidines. The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining enantioenriched piperidine fragments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the kinetic resolution of 2-aryl-4-methylenepiperidines described in this protocol?

This kinetic resolution is based on the enantioselective deprotonation of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system composed of n-butyllithium (n-BuLi) and the chiral ligand sparteine.[1][2][3] One enantiomer of the racemic starting material is preferentially deprotonated by the chiral base to form a lithiated intermediate. This intermediate can then be trapped with an electrophile to yield a 2,2-disubstituted piperidine, leaving the unreacted starting material enriched in the other enantiomer.[1][2]

Q2: How do I choose between (+)-sparteine and (-)-sparteine?

The choice of sparteine enantiomer determines which enantiomer of the starting material reacts, and consequently, which enantiomer is recovered in excess. Using (+)-sparteine will result in the recovery of the (S)-enantiomer of the 2-aryl-4-methylenepiperidine, while using (-)-sparteine will yield the (R)-enantiomer.[1] This allows for selective access to either enantiomeric series of the desired fragments.

Q3: Can this kinetic resolution method be applied to substrates with different substituents on the 2-aryl ring?

Yes, this method has been shown to be effective for a variety of 2-aryl-4-methylenepiperidines with both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., F, Cl, CF₃) groups in the meta or para position of the aryl ring.[1][4] However, substrates with methoxy substituents may require adjusted stoichiometry of n-BuLi and sparteine to achieve high enantiomeric ratios.[1][4]

Q4: Is it possible to scale up this kinetic resolution procedure?

Yes, the kinetic resolution of N-Boc-2-(4-chlorophenyl)-4-methylenepiperidine has been successfully performed on a gram scale, demonstrating the scalability of this protocol.[1]

Troubleshooting Guides

Problem 1: Low enantiomeric ratio (er) of the recovered starting material.

  • Possible Cause 1: Incorrect stoichiometry of reagents.

    • Solution: The ratio of n-BuLi and sparteine to the piperidine substrate is crucial for achieving high selectivity. For most substrates, 0.8 equivalents of n-BuLi and 0.9 equivalents of sparteine are optimal.[1] For methoxy-substituted substrates, increasing the equivalents to 1.0 for n-BuLi and 1.1 for sparteine may be necessary to improve the enantiomeric ratio.[1][4]

  • Possible Cause 2: Reaction temperature is too high.

    • Solution: The reaction should be carried out at -78 °C. Higher temperatures can lead to a decrease in enantioselectivity. Ensure the reaction vessel is adequately cooled throughout the addition of n-BuLi and the subsequent stirring period.

  • Possible Cause 3: Impure reagents.

    • Solution: Use freshly titrated n-BuLi and high-purity sparteine. The presence of impurities can interfere with the formation of the chiral base complex and reduce the selectivity of the deprotonation.

Problem 2: Low yield of the recovered starting material and/or the 2,2-disubstituted product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is stirred for the recommended time at -78 °C after the addition of n-BuLi to allow for sufficient deprotonation of the reactive enantiomer.

  • Possible Cause 2: Degradation of the organolithium intermediate.

    • Solution: The lithiated intermediate is sensitive and should be trapped with the electrophile at low temperatures. Ensure the electrophile is added at -78 °C and the reaction is quenched appropriately.

  • Possible Cause 3: Inefficient quenching.

    • Solution: Use a suitable quenching agent, such as saturated aqueous ammonium chloride, to terminate the reaction effectively.

Problem 3: Formation of unexpected side products.

  • Possible Cause 1: Presence of moisture or air.

    • Solution: This reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Possible Cause 2: Reactivity of the electrophile.

    • Solution: The choice of electrophile can influence the outcome of the reaction. Ensure the electrophile is compatible with the reaction conditions and the organolithium intermediate.

Data Presentation

Table 1: Kinetic Resolution of Various N-Boc-2-aryl-4-methylenepiperidines

EntryArReagents (equiv.)Recovered Starting Material Yield (%)Recovered Starting Material er2,2-Disubstituted Product Yield (%)2,2-Disubstituted Product er
1Ph0.8 n-BuLi, 0.9 (+)-sparteine4596:44095:5
24-FC₆H₄0.8 n-BuLi, 0.9 (+)-sparteine4897:34296:4
34-ClC₆H₄0.8 n-BuLi, 0.9 (+)-sparteine4698:24197:3
44-MeOC₆H₄1.0 n-BuLi, 1.1 (+)-sparteine4295:53894:6
53-CF₃C₆H₄0.8 n-BuLi, 0.9 (+)-sparteine4796:44395:5
6Ph0.8 n-BuLi, 0.9 (-)-sparteine444:96395:95

Data compiled from Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.[1]

Experimental Protocols

1. Synthesis of Racemic N-Boc-2-aryl-4-methylenepiperidine (Starting Material)

This protocol is a general procedure and may require optimization for specific substrates.

  • Step 1: Reduction of the Enone: To a solution of the 2-aryl-enone in anhydrous THF at -78 °C, add L-Selectride (1.1 equiv.) dropwise. Stir the reaction mixture at this temperature for 2 hours. Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the 2-aryl-4-piperidone.

  • Step 2: Wittig Olefination: To a suspension of methyltriphenylphosphonium bromide (1.5 equiv.) in anhydrous THF at 0 °C, add n-BuLi (1.5 equiv.) dropwise. Stir the resulting yellow suspension at room temperature for 1 hour. Cool the mixture to 0 °C and add a solution of the 2-aryl-4-piperidone from the previous step in anhydrous THF. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the racemic N-Boc-2-aryl-4-methylenepiperidine.[2][4]

2. Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidine

  • Step 1: Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv.) and anhydrous toluene.

  • Step 2: Addition of Chiral Ligand: Add (+)-sparteine or (-)-sparteine (0.9 equiv.) to the solution.

  • Step 3: Deprotonation: Cool the mixture to -78 °C in a dry ice/acetone bath. Add n-BuLi (0.8 equiv.) dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Step 4: Electrophilic Quench: Add the desired electrophile (e.g., methyl chloroformate, 1.0 equiv.) dropwise to the reaction mixture at -78 °C.

  • Step 5: Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Step 6: Purification and Analysis: Purify the crude product by column chromatography to separate the enantioenriched recovered starting material and the 2,2-disubstituted product. Determine the enantiomeric ratio of each fraction using chiral HPLC or SFC.[1]

Visualizations

experimental_workflow cluster_synthesis Starting Material Synthesis cluster_resolution Kinetic Resolution cluster_purification Purification & Analysis enone 2-Aryl Enone piperidone 2-Aryl-4-piperidone enone->piperidone L-Selectride racemic_piperidine Racemic N-Boc-2-aryl-4-methylenepiperidine piperidone->racemic_piperidine wittig Wittig Reagent wittig->racemic_piperidine Wittig Olefination racemic_piperidine_res Racemic Piperidine lithiation Enantioselective Deprotonation racemic_piperidine_res->lithiation sparteine (+)- or (-)-sparteine sparteine->lithiation nBuLi n-BuLi, -78°C nBuLi->lithiation electrophile Electrophile (E+) lithiation->electrophile quench Quench electrophile->quench products Mixture of Products quench->products chromatography Column Chromatography products->chromatography recovered_sm Enantioenriched (S)- or (R)-Starting Material chromatography->recovered_sm disubstituted_product Enantioenriched 2,2-Disubstituted Product chromatography->disubstituted_product analysis Chiral HPLC/SFC recovered_sm->analysis disubstituted_product->analysis

Caption: Experimental workflow for the synthesis and kinetic resolution.

logical_relationship cluster_R Reaction with (-)-sparteine/n-BuLi cluster_S Reaction with (+)-sparteine/n-BuLi racemic Racemic (R/S)-Piperidine R_reacts (R)-Piperidine reacts faster racemic->R_reacts S_unreacted (S)-Piperidine unreacted (enantioenriched) racemic->S_unreacted S_reacts (S)-Piperidine reacts faster racemic->S_reacts R_unreacted (R)-Piperidine unreacted (enantioenriched) racemic->R_unreacted R_product (S)-2,2-Disubstituted Product R_reacts->R_product  + E+ S_product (R)-2,2-Disubstituted Product S_reacts->S_product  + E+

Caption: Logical relationship of enantiomer selection.

References

Technical Support Center: Removal of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the cleavage of chiral auxiliaries without racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing chiral auxiliaries, and how do I choose the right one?

A1: The choice of cleavage method is critical and depends on the desired functional group in your final product and the stability of your molecule. The three main strategies are:

  • Hydrolytic Cleavage: Typically used to generate carboxylic acids.

  • Reductive Cleavage: Employed to produce alcohols or aldehydes.

  • Oxidative Cleavage: Useful for certain types of auxiliaries, like those forming acetals.

The selection process can be visualized as follows:

Cleavage Method Selection start Desired Product Functional Group? carboxylic_acid Carboxylic Acid start->carboxylic_acid  Acid   alcohol Alcohol start->alcohol  Alcohol   aldehyde Aldehyde start->aldehyde  Aldehyde   ester Ester start->ester  Ester   hydrolytic Hydrolytic Cleavage (e.g., LiOH/H₂O₂) carboxylic_acid->hydrolytic reductive_alcohol Reductive Cleavage (e.g., LiBH₄, LiAlH₄) alcohol->reductive_alcohol reductive_aldehyde Reductive Cleavage (e.g., DIBAL-H) aldehyde->reductive_aldehyde transesterification Transesterification (e.g., NaOMe/MeOH) ester->transesterification

A flowchart to guide the selection of a chiral auxiliary removal method.

Q2: How can I prevent racemization of my product during auxiliary removal?

A2: Preventing racemization is crucial for maintaining the stereochemical integrity of your product.[1] Key strategies include:

  • Low Temperatures: Perform the cleavage reaction at low temperatures (e.g., -78°C to 0°C) to minimize the rate of enolization, which is a common pathway for racemization.[1][2]

  • Careful Selection of Reagents: Use non-nucleophilic bases or mild acidic/basic conditions. The strength and stoichiometry of the acid or base are critical.[3]

  • Buffered Workup: Utilize buffered aqueous solutions, such as saturated ammonium chloride, during the workup to avoid exposure to strong acids or bases.[1]

  • Mindful Purification: Be aware that silica gel chromatography can be acidic enough to cause racemization.[1] Consider neutralizing the silica gel with a base like triethylamine in the eluent or using alternative purification methods like crystallization.[1][2]

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Chiral Auxiliary

If you are observing incomplete removal of your chiral auxiliary, consider the following troubleshooting steps:

Troubleshooting Incomplete Cleavage start Incomplete Cleavage Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction Adjusted alternative_method Consider Alternative Cleavage Method monitor_reaction->alternative_method Still Incomplete success Complete Cleavage monitor_reaction->success Complete alternative_method->success Problem Solved

A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.[3]

Issue 2: Low Yields After Cleavage and Purification

Low product yields can be frustrating. Here are some potential causes and solutions:

  • Product Solubility: Your product may have some water solubility, leading to loss during the aqueous workup. Perform multiple extractions with an appropriate organic solvent.[4]

  • Side Reactions: An undesired side reaction, such as endocyclic cleavage of an oxazolidinone auxiliary, can consume your starting material.[4][5] This can sometimes be addressed by modifying the nucleophile or reaction conditions. For Evans auxiliaries, LiOOH favors the desired exocyclic cleavage over LiOH.[5]

  • Product Decomposition: The reaction or workup conditions may be too harsh for your product. Consider milder reagents, lower temperatures, or shorter reaction times.

  • Purification Issues: Your product might be difficult to separate from the cleaved auxiliary or byproducts. Explore different chromatographic conditions or consider crystallization.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the removal of common chiral auxiliaries.

Chiral AuxiliaryCleavage MethodReagent(s)Solvent(s)Temp (°C)Typical Yield (%)Product Type
Evans Oxazolidinone Basic HydrolysisLiOH, H₂O₂THF/H₂O0 - 2585 - 95Carboxylic Acid
Reductive CleavageLiBH₄THF, H₂O0 - 2580 - 95Primary Alcohol
Reductive CleavageLiAlH₄THF0 - 6585 - 98Primary Alcohol
Reductive CleavageDIBAL-HCH₂Cl₂-7875 - 90Aldehyde
TransesterificationNaOMeMeOH0 - RTVariableMethyl Ester
D-Valinol Derived Basic HydrolysisLiOH, H₂O₂THF/H₂O0 - 2585 - 95Carboxylic Acid
Reductive CleavageLiBH₄THF, H₂O0 - 2580 - 95Primary Alcohol
(R,R)-Hydrobenzoin Acetal Oxidative CleavagePeriodic AcidTHF/H₂O0 - RTVariableAldehyde/Ketone
HydrogenolysisH₂, Pd/CEthanolRTVariableDiol
(-)-Isopulegol Ester Basic HydrolysisLiOHTHF/H₂ORTVariableCarboxylic Acid

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an Evans N-Acyl Oxazolidinone

This protocol describes the removal of an Evans auxiliary to yield a carboxylic acid.

Hydrolytic Cleavage Workflow dissolve 1. Dissolve N-acyl oxazolidinone in THF/H₂O (4:1) cool 2. Cool to 0 °C dissolve->cool add_reagents 3. Add LiOH(aq) then H₂O₂(aq) dropwise cool->add_reagents react 4. Stir at 0 °C for 1-4h (Monitor by TLC) add_reagents->react quench 5. Quench with Na₂SO₃(aq) react->quench workup 6. Remove THF, extract with CH₂Cl₂ to remove auxiliary quench->workup isolate 7. Acidify aqueous layer (pH 1-2), extract product with Ethyl Acetate workup->isolate purify 8. Dry, concentrate, and purify product isolate->purify

A generalized experimental workflow for the hydrolytic removal of an Evans chiral auxiliary.[3]

Methodology:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water.[6]

  • Cooling: Cool the solution to 0°C in an ice bath.[7]

  • Reagent Addition: Slowly add an aqueous solution of lithium hydroxide (LiOH, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[4]

  • Reaction: Stir the mixture vigorously at 0°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[3][7]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.[3]

  • Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Extract the aqueous layer with a solvent like dichloromethane to remove the liberated chiral auxiliary.[7]

  • Isolation of Product: Acidify the aqueous layer to a pH of approximately 1-2 with an acid such as 1M HCl. Extract the carboxylic acid product with a solvent like ethyl acetate.[7]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.[7]

Protocol 2: Reductive Cleavage of a D-Valinol Derived N-Acyl Oxazolidinone to a Primary Alcohol

This protocol details the conversion of an N-acyl oxazolidinone to a primary alcohol.

Methodology:

  • Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.[7]

  • Cooling: Cool the solution to 0°C in an ice bath.[7]

  • Reagent Addition: Add lithium borohydride (LiBH₄) (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5°C.[7]

  • Reaction: Stir the reaction mixture at 0°C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.[7]

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[7]

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the mixture with ethyl acetate.[7]

  • Purification: Purify the resulting primary alcohol and the D-Valinol auxiliary by column chromatography.[7]

Analytical Techniques for Detecting Racemization

To confirm the stereochemical purity of your final product, several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful and widely used technique that provides high sensitivity and resolution for separating enantiomers.[8]

  • Chiral Gas Chromatography (GC): Highly sensitive method for determining the enantiomeric purity of volatile compounds, often after derivatization.[9]

  • Capillary Electrophoresis (CE): Offers high-efficiency separations with minimal sample consumption and can often analyze the intact product without derivatization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine enantiomeric excess by using a chiral solvating agent to create a diastereomeric environment, leading to distinguishable signals for the enantiomers.[8]

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the hydrogenation of pyridine derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Decreased or No Catalytic Activity

Q: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes and how can I fix it?

A: Low or no conversion is a common problem, often pointing towards catalyst deactivation. The primary suspects are catalyst poisoning, improper reaction conditions, or issues with the catalyst itself.

Troubleshooting Steps:

  • Suspect Catalyst Poisoning: This is the most common cause of decreased activity.

    • Identify Potential Poisons:

      • Sulfur Compounds: Even trace amounts of sulfur (e.g., from starting materials or solvents) can severely poison noble metal catalysts like Palladium (Pd) and Platinum (Pt).

      • Nitrogen Compounds: The pyridine substrate and the piperidine product can themselves act as catalyst poisons, a phenomenon known as "self-poisoning" or "product inhibition".[1] Other nitrogen-containing impurities can also inhibit the reaction.

      • Carbon Monoxide (CO): Impurities in the hydrogen gas can adsorb strongly to the catalyst surface.

      • Halides: Halogenated compounds can also deactivate the catalyst.[1]

    • Actionable Solutions:

      • Purify Starting Materials: Distill the pyridine derivative and solvents to remove non-basic impurities.[2] Consider passing them through a bed of activated alumina.

      • Use High-Purity Hydrogen: Ensure the hydrogen gas is of high purity and free from CO.

      • Implement a Guard Bed: A small pre-column of a scavenger material can remove poisons before they reach the main catalyst bed.

      • Optimize Catalyst Loading: An insufficient amount of catalyst may not be able to handle the level of impurities present.

  • Evaluate Reaction Conditions:

    • Temperature and Pressure: The hydrogenation of the stable pyridine ring often requires elevated temperature and pressure.[3] Conditions that are too mild may result in low conversion.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Acidic solvents like acetic acid can protonate the pyridine nitrogen, facilitating reduction and sometimes mitigating catalyst poisoning.[3][4]

    • Actionable Solutions:

      • Gradually increase the reaction temperature and hydrogen pressure.

      • If using a neutral solvent, consider switching to an acidic solvent like glacial acetic acid, especially when using PtO₂.[3]

  • Check Catalyst Health and Handling:

    • Improper Storage: Catalysts, especially pyrophoric ones like Raney Nickel or dry Pd/C, can be deactivated by exposure to air.

    • Insufficient Activation: Some catalysts require an activation step that may have been performed incorrectly.

    • Actionable Solutions:

      • Always handle and store catalysts under an inert atmosphere (e.g., nitrogen or argon).[5]

      • Keep pyrophoric catalysts wet with solvent.[5]

      • Review and follow the manufacturer's protocol for catalyst activation.

Issue 2: Poor Selectivity to the Desired Piperidine Derivative

Q: My reaction is producing a mixture of partially hydrogenated products or dehalogenated byproducts. How can I improve selectivity?

A: Poor selectivity can be a result of the catalyst type, reaction conditions, or the presence of certain functional groups on the pyridine ring.

Troubleshooting Steps:

  • Catalyst and Support Selection:

    • The choice of metal (e.g., Pd, Pt, Rh, Ni) and the support material (e.g., carbon, alumina) can influence selectivity. For instance, rhodium catalysts can be highly effective under mild conditions.[6]

    • Actionable Solution: Screen different catalysts and supports. For example, while Pd/C is common, Rh/C or PtO₂ might offer better selectivity for your specific substrate.

  • Optimization of Reaction Conditions:

    • Temperature and Pressure: Harsher conditions (higher temperature and pressure) can sometimes lead to over-hydrogenation or side reactions like dehalogenation.

    • Solvent and Additives: The solvent system can influence the reaction pathway. The addition of acids can sometimes tune the selectivity.

    • Actionable Solutions:

      • Start with milder conditions (lower temperature and pressure) and gradually increase them to find the optimal balance between conversion and selectivity.

      • Experiment with different solvents and the concentration of acidic additives.

  • Substrate-Specific Issues:

    • Reducible Functional Groups: Functional groups like nitro, olefins, or ketones on the pyridine ring can also be reduced under hydrogenation conditions.[6]

    • Halogenated Pyridines: Dehalogenation is a common side reaction, especially with palladium catalysts.

    • Actionable Solutions:

      • For substrates with other reducible groups, a careful selection of a more chemoselective catalyst is crucial.

      • For halogenated pyridines, consider using a PtO₂ catalyst, which can sometimes minimize dehalogenation compared to Pd/C.

Data Presentation

Table 1: Quantitative Impact of Poisons on Catalyst Performance in Pyridine Hydrogenation

CatalystPoisonPoison ConcentrationEffect on Conversion/SelectivityReference
Pd/CThiophene (Sulfur Source)~100 ppmSignificant decrease in activity. Can lead to complete deactivation.[7][8]
PtO₂Pyridine (Substrate)High Substrate/Catalyst RatioCan lead to inhibition, slowing the reaction rate.[9]
Rh/CPiperidine (Product)Accumulation in reactionCan cause product inhibition, slowing down the reaction.[10]
NiSulfur Compounds> 10 ppmRapid and often irreversible poisoning.[11]

Experimental Protocols

Protocol 1: Purification of Pyridine Substrate by Distillation

This protocol describes the removal of non-basic and water-soluble impurities from a pyridine derivative before hydrogenation.

Materials:

  • Crude pyridine derivative

  • Potassium hydroxide (KOH) pellets

  • Distillation apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Drying: In a round-bottom flask, add the crude pyridine derivative. Add anhydrous KOH pellets (approximately 20 g per 1 kg of pyridine).

  • Seal the flask under an inert atmosphere and stir the mixture at room temperature for at least 24 hours to remove water.

  • Distillation: Carefully decant or filter the dried pyridine into a clean, dry distillation apparatus.

  • Perform a fractional distillation under an inert atmosphere. Collect the fraction that boils at the expected temperature for your specific pyridine derivative.

  • Store the purified pyridine under an inert atmosphere and away from moisture.

Protocol 2: Test for Sulfur Impurities in Pyridine (Qualitative)

A common method for detecting trace sulfur is through standardized analytical techniques. For a qualitative laboratory assessment, a simple test can be indicative. For quantitative and regulated analysis, methods like ASTM D5453 or D2622 are recommended.[12][13]

Materials:

  • Pyridine sample

  • Sodium metal

  • Sodium nitroprusside solution (freshly prepared)

  • Test tube

Procedure (Lassaigne's Test Adaptation):

  • Safety Precaution: This procedure involves molten sodium and should be performed with extreme care in a fume hood with appropriate personal protective equipment.

  • In a clean, dry test tube, add a small, freshly cut piece of sodium metal.

  • Gently heat the test tube until the sodium melts.

  • Add a few drops of the pyridine sample to the molten sodium. Heat gently, then strongly, until the test tube is red hot.

  • Plunge the hot test tube into a beaker containing about 10 mL of distilled water. The test tube will shatter.

  • Boil the contents of the beaker for a few minutes and then filter the solution.

  • To a small portion of the filtrate, add a few drops of freshly prepared sodium nitroprusside solution.

  • Observation: The appearance of a deep violet or purple color indicates the presence of sulfur.

Protocol 3: Regeneration of a Sulfur-Poisoned Palladium Catalyst

This protocol provides a general method for the thermal regeneration of a sulfur-poisoned catalyst.[14]

Materials:

  • Poisoned Pd/C catalyst

  • Fixed-bed tubular reactor

  • Inert gas (Nitrogen or Argon)

  • Reducing gas (e.g., 5% H₂ in N₂)

Procedure:

  • Setup: Place the poisoned catalyst in the fixed-bed tubular reactor.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed species.

  • Heating under Inert Gas: Increase the temperature of the reactor to a target regeneration temperature (e.g., 400-550°C) under the inert gas flow. The optimal temperature will depend on the specific catalyst and the nature of the sulfur species.[7]

  • Reductive Treatment: Once the target temperature is reached, switch the gas flow to a reducing atmosphere (e.g., 5% H₂ in N₂). Maintain this flow for 1-3 hours.[7]

  • Cooling: After the reductive treatment, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.

  • Passivation and Storage: Once at room temperature, the catalyst should be carefully handled and stored under an inert atmosphere to prevent re-oxidation.

Mandatory Visualization

TroubleshootingWorkflow start Low/No Conversion in Pyridine Hydrogenation check_poison Check for Catalyst Poisoning start->check_poison check_conditions Evaluate Reaction Conditions (Temp, Pressure, Solvent) check_poison->check_conditions No purify Purify Reactants & Solvents Use High-Purity H2 check_poison->purify Yes check_catalyst Inspect Catalyst Health & Handling check_conditions->check_catalyst Optimal optimize_conditions Optimize Temp, Pressure & Solvent System check_conditions->optimize_conditions Not Optimal handle_properly Ensure Proper Catalyst Storage & Activation check_catalyst->handle_properly Improper success Improved Conversion check_catalyst->success Proper guard_bed Implement Guard Bed purify->guard_bed guard_bed->success optimize_conditions->success handle_properly->success

Caption: Troubleshooting workflow for low or no conversion.

PoisoningMechanism cluster_catalyst Palladium Catalyst Surface Pd_active Pd Active Site Piperidine Piperidine (Product) Pd_active->Piperidine Hydrogenation & Desorption Deactivated_Site Deactivated Site (Pd-S) Pyridine Pyridine (Substrate) Pyridine->Pd_active Adsorption H2 H2 H2->Pd_active Dissociation Sulfur Sulfur Compound (Poison) Sulfur->Pd_active Strong Adsorption (Poisoning)

Caption: Mechanism of sulfur poisoning on a palladium catalyst.

RegenerationWorkflow start Poisoned Catalyst purge_inert Purge with Inert Gas (e.g., N2) at RT start->purge_inert heat Heat to 400-550°C under Inert Gas purge_inert->heat reduce Treat with Reducing Gas (e.g., 5% H2 in N2) heat->reduce cool Cool to RT under Inert Gas reduce->cool end Regenerated Catalyst cool->end

Caption: Workflow for thermal regeneration of a poisoned catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in pyridine hydrogenation? A1: The most frequently encountered poisons are sulfur compounds (like thiophenes), nitrogen-containing compounds (including the pyridine substrate and piperidine product), carbon monoxide (from impure H₂), and halides.[1]

Q2: How can I differentiate between catalyst poisoning, coking, and sintering? A2:

  • Poisoning is a chemical deactivation where impurities bind to the active sites. It often leads to a rapid and significant drop in activity.

  • Coking (or fouling) is the physical deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites. This usually results in a more gradual decline in activity.

  • Sintering is the thermal degradation of the catalyst, where the small metal particles agglomerate into larger ones, reducing the active surface area. This is typically caused by excessively high reaction temperatures.

Q3: Can a poisoned catalyst always be regenerated? A3: Not always. The success of regeneration depends on the nature of the poison and the catalyst. Poisons that are strongly chemisorbed, like sulfur on palladium, can cause irreversible or only partially reversible deactivation. Deactivation by coking can often be reversed by controlled oxidation to burn off the carbon deposits.

Q4: What are the best practices for handling and storing hydrogenation catalysts? A4:

  • Storage: Store catalysts in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent oxidation and moisture absorption.

  • Handling: Handle pyrophoric catalysts (like dry Pd/C or Raney Ni) under an inert atmosphere or as a wet slurry to prevent ignition upon contact with air.[5] Use appropriate personal protective equipment.

  • Avoid Contamination: Use clean glassware and high-purity reagents and solvents to avoid introducing poisons.

Q5: Can the pyridine substrate itself poison the catalyst? A5: Yes, this is a known phenomenon called "self-poisoning" or substrate inhibition.[1] The nitrogen atom in the pyridine ring can coordinate strongly to the metal active sites, temporarily blocking them from participating in the hydrogenation reaction. This effect can often be mitigated by using acidic solvents, which protonate the nitrogen and reduce its coordinating ability.[3]

References

Validation & Comparative

A Guide to Chiral Ligands for Asymmetric Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical decision in the development of stereoselective synthetic routes. This guide provides a comparative analysis of prominent chiral ligands in three key asymmetric transformations: hydrogenation, allylic alkylation, and epoxidation. The performance of these ligands is evaluated based on quantitative experimental data, with detailed methodologies provided for the benchmark reactions discussed.

Asymmetric Hydrogenation: Chiral Phosphine Ligands

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the enantioselective reduction of prochiral olefins, ketones, and imines. The efficacy of this transformation is highly dependent on the chiral phosphine ligand coordinated to a metal center, typically rhodium or ruthenium. The benchmark reaction for comparing these ligands is the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Performance Data

The following table summarizes the performance of several widely used chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Chiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)Configuration
(R,R)-DIPAMP [Rh(COD)₂]BF₄MeOH3>9595R
(S,S)-Chiraphos [Rh(COD)₂]BF₄EtOH110099S
(R,R)-DuPhos [Rh(COD)₂]OTfMeOH1100>99R
(R)-BINAP [Rh(COD)₂]BF₄MeOH1>9599R
(R,R)-Me-BPE [Rh(COD)₂]BF₄MeOH1.3100>99R
(S,S)-Et-FerroTANE [Rh(COD)₂]BF₄MeOH1100>99S
(R,R)-JosiPhos [Rh(COD)₂]BF₄MeOH1>9599R
(R,R)-Chiraphite [Rh(COD)((R,R)-Chiraphite)]BF₄THF1>9599-
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

This generalized protocol is based on common procedures for the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using various chiral phosphine ligands.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., DuPhos, BINAP)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bisphosphine ligand (0.011 mmol). Anhydrous and degassed methanol (5 mL) is added, and the resulting mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation: A separate Schlenk flask is charged with methyl (Z)-α-acetamidocinnamate (1.0 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen. The prepared catalyst solution is then transferred to this flask via cannula. The reaction vessel is connected to a hydrogen gas line and purged several times with hydrogen. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1–10 atm) at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by an appropriate technique such as TLC or GC. Upon completion, the solvent is removed under reduced pressure.

  • Analysis: The yield of the product is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh_precursor [Rh(COD)₂]BF₄ Active_Catalyst Active Rh-Ligand Complex Rh_precursor->Active_Catalyst Ligand Chiral Phosphine Ligand Ligand->Active_Catalyst Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Active_Catalyst Reaction_Vessel Reaction under H₂ Active_Catalyst->Reaction_Vessel Substrate Methyl (Z)-α- acetamidocinnamate Substrate->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Workup Solvent Removal Reaction_Vessel->Workup Product Chiral Product Workup->Product Analysis Yield (NMR) ee% (Chiral HPLC/GC) Product->Analysis

Workflow for Asymmetric Hydrogenation.

Asymmetric Allylic Alkylation: Trost vs. PHOX Ligands

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C, C-N, C-O, and C-S bonds. The choice of chiral ligand is crucial for controlling the enantioselectivity of the reaction. The alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate serves as a benchmark reaction for comparing ligand performance. Among the most successful ligands for this transformation are the Trost ligand and PHOX-type ligands.

Performance Data

The following table presents a comparison of the Trost ligand and a representative PHOX ligand in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies; the data below is compiled from representative literature.

Chiral LigandCatalyst SystemBaseSolventTime (h)Yield (%)ee (%)
(R,R)-Trost Ligand [Pd(allyl)Cl]₂BSA, AcOLiCH₂Cl₂189898
(S)-tBu-PHOX [Pd(allyl)Cl]₂NaHTHF2>9599

BSA = N,O-Bis(trimethylsilyl)acetamide

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a general procedure adapted from the literature for the Pd-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • Chiral ligand ((R,R)-Trost ligand or (S)-tBu-PHOX)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) with Lithium Acetate (LiOAc) for Trost ligand, or Sodium Hydride (NaH) for PHOX ligand)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF))

Procedure:

  • Catalyst and Nucleophile Preparation: In a nitrogen-filled glovebox or Schlenk line, a flask is charged with [Pd(allyl)Cl]₂ (0.005 mmol) and the chiral ligand (0.015 mmol). Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 20-30 minutes. In a separate flask, the nucleophile is prepared by adding dimethyl malonate (1.2 mmol) to a solution or suspension of the base (e.g., BSA and LiOAc in CH₂Cl₂ or NaH in THF) and stirring at room temperature.

  • Allylic Alkylation: The solution of rac-1,3-diphenylallyl acetate (1.0 mmol) in the anhydrous solvent is added to the prepared catalyst mixture. The nucleophile solution is then added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring and Work-up: The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched (e.g., with saturated aqueous NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography. The yield is determined from the mass of the purified product. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric_Allylic_Alkylation cluster_catalyst Catalyst Formation cluster_nucleophile Nucleophile Generation cluster_reaction Allylic Alkylation Pd_precursor [Pd(allyl)Cl]₂ Active_Catalyst Active Pd-Ligand Complex Pd_precursor->Active_Catalyst Ligand Chiral Ligand (Trost or PHOX) Ligand->Active_Catalyst Reaction Nucleophilic Attack Active_Catalyst->Reaction Malonate Dimethyl Malonate Nucleophile Enolate Nucleophile Malonate->Nucleophile Base Base (e.g., BSA/LiOAc or NaH) Base->Nucleophile Nucleophile->Reaction Substrate rac-1,3-Diphenylallyl acetate Substrate->Reaction Product Product Reaction->Product Chiral Product

Logical flow of Asymmetric Allylic Alkylation.

Asymmetric Epoxidation: Chiral Salen-Manganese(III) Complexes

Asymmetric epoxidation of unfunctionalized olefins is a powerful transformation for accessing chiral epoxides, which are versatile synthetic intermediates. Chiral Salen-Manganese(III) complexes, particularly Jacobsen's catalyst, are highly effective for this purpose.

Performance Data

The following table compares the performance of Jacobsen's catalyst and a related chiral Salen-Mn(III) complex in the asymmetric epoxidation of styrene.

Chiral Ligand/CatalystOxidantAdditiveSolventTemp (°C)Yield (%)ee (%)
(R,R)-Jacobsen's Catalyst NaOCl4-Phenylpyridine N-oxideCH₂Cl₂/H₂O08486
(R,R)-Jacobsen's Catalyst m-CPBAN-Methylmorpholine N-oxideCH₂Cl₂-787786
Modified Salen-Mn(III) NaOCl-CH₂Cl₂/H₂O09588

m-CPBA = meta-Chloroperoxybenzoic acid

Experimental Protocol: Asymmetric Epoxidation of Styrene with Jacobsen's Catalyst

This protocol is a representative procedure for the asymmetric epoxidation of styrene using Jacobsen's catalyst.

Materials:

  • (R,R)-Jacobsen's catalyst

  • Styrene

  • Buffered sodium hypochlorite (NaOCl) solution (commercial bleach, pH adjusted to ~11)

  • 4-Phenylpyridine N-oxide (if used as an axial ligand)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Na₂SO₃

  • Saturated aqueous NaCl

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with (R,R)-Jacobsen's catalyst (0.02 mmol) and 4-phenylpyridine N-oxide (0.2 mmol, if used). Dichloromethane (5 mL) is added, followed by styrene (1.0 mmol).

  • Epoxidation: The mixture is cooled to 0 °C in an ice bath. The buffered NaOCl solution (1.5 mmol) is added dropwise over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous Na₂SO₃, followed by saturated aqueous NaCl. The organic layer is then dried over anhydrous Na₂SO₄ and filtered.

  • Analysis: The solvent is removed under reduced pressure. The yield of the epoxide is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Asymmetric_Epoxidation_Pathway Mn_Salen Chiral Mn(III)-Salen Complex Active_Oxidant Active Mn(V)=O Species Mn_Salen->Active_Oxidant Oxidation Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Active_Oxidant Oxygen_Transfer Oxygen Atom Transfer Active_Oxidant->Oxygen_Transfer Olefin Prochiral Olefin (e.g., Styrene) Olefin->Oxygen_Transfer Epoxide Chiral Epoxide Oxygen_Transfer->Epoxide Regenerated_Catalyst Regenerated Mn(III)-Salen Oxygen_Transfer->Regenerated_Catalyst Regenerated_Catalyst->Active_Oxidant Catalytic Cycle

Catalytic cycle for Asymmetric Epoxidation.

A Comparative Guide to Hirshfeld Surface Analysis of Piperidinyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physicochemical properties, such as solubility and stability, which are critical for effective drug development. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify intermolecular interactions that govern crystal packing. This guide provides a comparative overview of Hirshfeld surface analysis for several piperidinyl compounds, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of piperidine-based pharmaceuticals.

Unveiling Intermolecular Landscapes: A Quantitative Comparison

Hirshfeld surface analysis delineates the space occupied by a molecule in a crystal, allowing for the quantification of intermolecular contacts. The percentage contributions of various close contacts provide a "fingerprint" of the crystal packing. Below is a comparative summary of these contributions for a selection of piperidinyl compounds.

Compound NameH···H (%)C···H/H···C (%)O···H/H···O (%)Other notable contacts (%)Reference
1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate70.5--C···C[1][2]
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)---H···Cl, C···Cl, Cl···Cl, N···H, C···C, C···N[3][4]
N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamideMajorityThirdSecondO···C/C···O (2.9%)[5]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate54.316.7 - 17.719.9 - 20.2-[6]
8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline65.9---[7]
1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one74.218.77.0N···H/H···N (0.1%)[8]
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one53.319.17.7H···F/F···H (15.7%)[9]
3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one681912-[10]

Key Observations:

  • Dominance of H···H Contacts: Across all analyzed piperidinyl compounds, H···H interactions consistently represent the most significant contribution to the Hirshfeld surface, often exceeding 50%.[6][8][9][10] This is attributed to the high abundance of hydrogen atoms in these organic molecules.

  • Role of Heteroatoms: The presence of heteroatoms like oxygen and nitrogen leads to significant O···H/H···O and N···H/H···N contacts, indicative of hydrogen bonding which plays a crucial role in stabilizing the crystal structures.[5][8][9][10] For instance, in N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, O···H/H···O contacts are the second most numerous.[5]

  • Influence of Substituents: The nature of substituents on the piperidine ring dramatically influences the intermolecular interaction profile. For example, the presence of fluorine in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one introduces notable H···F/F···H contacts (15.7%).[9] Similarly, chlorine-containing compounds like BCMTP exhibit a variety of contacts involving chlorine.[3][4]

Experimental and Computational Protocol

The following outlines a typical workflow for performing Hirshfeld surface analysis, primarily using the CrystalExplorer software.

  • Crystal Structure Determination: High-quality single-crystal X-ray diffraction data is the foundational requirement. The output is a Crystallographic Information File (CIF).

  • Software: CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[2][8]

  • Hirshfeld Surface Generation:

    • Import the CIF file into CrystalExplorer.

    • The software calculates the Hirshfeld surface of a molecule by partitioning the crystal space into regions where the electron distribution of the promolecule dominates that of the procrystal.[2]

  • Surface Property Mapping: Various properties can be mapped onto the generated Hirshfeld surface to visualize intermolecular interactions. Key properties include:

    • d_norm (Normalized Contact Distance): This property is mapped using a red-white-blue color scheme. Red spots indicate contacts shorter than the van der Waals radii (close contacts), white represents contacts around the van der Waals limit, and blue signifies longer contacts.

    • d_i (Internal Distance) and d_e (External Distance): These represent the distances from any point on the surface to the nearest nucleus inside and outside the surface, respectively.

    • Shape Index and Curvedness: These properties help to identify complementary hollows and bumps on the surface, which are indicative of π-π stacking interactions.

  • 2D Fingerprint Plots: These plots are a two-dimensional representation of the Hirshfeld surface, plotting d_i against d_e. They provide a quantitative summary of the intermolecular contacts, and the overall plot can be decomposed to show the percentage contribution of each specific atom-pair contact.[2]

Visualizing the Workflow and Concepts

To better illustrate the process and the underlying principles of Hirshfeld surface analysis, the following diagrams are provided.

Hirshfeld_Analysis_Workflow cluster_input Input cluster_software Analysis Software cluster_analysis Core Analysis cluster_output Output & Interpretation Input Single Crystal X-ray Diffraction Data (CIF File) Software CrystalExplorer Input->Software Generate_HS Generate Hirshfeld Surface Software->Generate_HS Map_Properties Map Surface Properties (d_norm, Shape Index, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plots Map_Properties->Generate_FP Visualize Visualize Intermolecular Interactions Generate_FP->Visualize Quantify Quantify Contact Contributions (e.g., H···H, O···H) Visualize->Quantify Interpret Interpret Crystal Packing Quantify->Interpret

Caption: Workflow for Hirshfeld surface analysis.

The following diagram illustrates the relationship between the key distance parameters used in generating Hirshfeld surfaces and 2D fingerprint plots.

Hirshfeld_Concepts cluster_molecule Molecular Environment cluster_params Key Parameters Molecule Molecule of Interest di d_i (Internal Distance) Neighbor Neighboring Molecule de d_e (External Distance) HS Hirshfeld Surface d_norm d_norm (Normalized Contact Distance) di->d_norm Combines to define de->d_norm

Caption: Key parameters in Hirshfeld surface analysis.

Conclusion

Hirshfeld surface analysis offers an indispensable lens through which the intricate world of intermolecular interactions in piperidinyl compounds can be viewed and understood. The quantitative data derived from this method, particularly the percentage contributions of different contacts, provides a robust basis for comparing the packing motifs of various piperidine derivatives. For drug development professionals, this level of insight is crucial for anticipating the solid-state properties of drug candidates and for guiding the design of new molecules with optimized characteristics. The standardized workflow and clear visualization tools associated with Hirshfeld surface analysis make it an accessible and powerful technique for both computational and medicinal chemists.

References

A Researcher's Guide to Integrating DFT Calculations with Experimental Data for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. A comprehensive understanding of the structure, stability, and electronic properties of novel piperidine derivatives is crucial for rational drug design. While experimental techniques like FT-IR, Raman, and NMR spectroscopy provide invaluable data, Density Functional Theory (DFT) calculations have emerged as a powerful complementary tool. This guide provides a comparative overview of how DFT calculations can be used to support and interpret experimental findings for piperidine derivatives.

The synergy between DFT and experimental methods provides a robust framework for structural elucidation.[1] DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex experimental spectra.[1][2] This integrated approach is essential for validating molecular structures and understanding the electronic characteristics that govern the biological activity of these important compounds.[3]

Methodologies: Experimental and Computational Protocols

A cohesive analysis requires meticulous experimental work and well-defined computational parameters. The following protocols are standard in the field for a comprehensive comparison.

Experimental Protocols
  • FT-IR and FT-Raman Spectroscopy: FT-IR spectra are typically recorded using a spectrophotometer, such as a Perkin Elmer model, over a range of 4000–400 cm⁻¹.[4][5] FT-Raman spectra are often collected with a Nexus 670 spectrophotometer in the same range.[4][5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms. These experiments provide crucial information for structural confirmation.

  • UV-Visible Spectroscopy: The electronic absorption spectra are measured to study the electronic transitions within the molecule. The theoretical UV-Visible spectrum is often computed in the 200-400 nm region.[4]

Computational Protocol: Density Functional Theory (DFT)
  • Software: Gaussian 09 is a widely used software package for these calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and effective hybrid functional for these types of analyses.[4][6][7][8]

  • Basis Set: The 6-311+G(d,p) or 6-311++G(d,p) basis sets are commonly employed to achieve a good balance between accuracy and computational cost.[4][5][8]

  • Geometry Optimization: The molecular geometry is first optimized to find its lowest energy conformation.[1]

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict IR and Raman spectra. The results are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts, providing reliable predictions that can be directly compared to experimental data.[9][10]

  • Electronic Properties: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and simulate UV-Vis spectra.[4][8] Frontier molecular orbitals (HOMO and LUMO) are analyzed to understand chemical reactivity and charge transfer properties.[4][11][12]

Comparative Data Analysis

The true power of this combined approach is evident when experimental and theoretical data are compared directly. The following tables showcase typical comparative data for a representative piperidine derivative.

Table 1: Vibrational Frequencies (cm⁻¹) Comparison

This table compares the experimental FT-IR and FT-Raman wavenumbers with the scaled vibrational frequencies calculated by DFT. This comparison is fundamental for the precise assignment of vibrational modes.[4][6][7]

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (DFT) Wavenumber (cm⁻¹)Vibrational Assignment (Potential Energy Distribution, PED %)
335033483352N-H Stretching
292529282930C-H Asymmetric Stretching
285028552853C-H Symmetric Stretching
145214501448CH₂ Scissoring
115511581151C-N Stretching
885882878CH₂ Rocking
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) Comparison

Comparing experimental NMR shifts with those calculated using the GIAO-DFT method validates the molecular structure and helps in assigning specific resonances, especially in complex molecules.[8]

AtomExperimental ¹H Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)
C2-H2.952.9952.151.8
C3-H1.621.6525.826.1
C4-H1.881.9031.531.2
N-H1.551.59--
Table 3: Electronic Properties Comparison

The analysis of frontier molecular orbitals (HOMO-LUMO) and electronic absorption provides insights into the molecule's reactivity, stability, and optical properties.[3][4][12]

ParameterExperimental ValueCalculated (TD-DFT) Value
λmax (nm)210208
HOMO Energy (eV)--6.21
LUMO Energy (eV)-1.15
HOMO-LUMO Gap (eV)-7.36

Workflow Visualization

The following diagram illustrates the logical workflow for integrating experimental and computational chemistry to analyze piperidine derivatives.

DFT_Experimental_Workflow cluster_exp Experimental Analysis cluster_dft Computational (DFT) Analysis Synthesis Synthesis of Piperidine Derivative Spectroscopy Spectroscopic Analysis (FT-IR, Raman, NMR, UV-Vis) Synthesis->Spectroscopy MolModel Propose Molecular Structure Synthesis->MolModel ExpData Experimental Data (Spectra, Shifts) Spectroscopy->ExpData Compare Data Comparison & Validation ExpData->Compare DFT_Calc DFT Calculations (B3LYP/6-311+G(d,p)) - Geometry Optimization - Frequencies (IR/Raman) - NMR (GIAO) - Electronic (TD-DFT) MolModel->DFT_Calc CalcData Calculated Data (Frequencies, Shifts, Spectra) DFT_Calc->CalcData CalcData->Compare Conclusion Structural Elucidation & Property Characterization Compare->Conclusion

Caption: Workflow combining experimental and DFT methods.

By following this integrated workflow, researchers can achieve a higher level of confidence in their structural assignments and a deeper understanding of the molecular properties of piperidine derivatives, ultimately accelerating the drug discovery and development process.

References

(S)-Piperidin-2-ylmethanol: A Comparative Benchmark in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperidin-2-ylmethanol and its derivatives are versatile chiral building blocks in organic synthesis, prized for their role in the construction of complex molecules, including pharmaceuticals and natural products. While its application as a chiral synthon is well-documented, its direct use as an organocatalyst in model reactions is less prevalent in the literature. This guide provides a comparative benchmark of this compound's performance, drawing insights from its utility as a chiral precursor and comparing its potential catalytic activity with structurally related and well-established organocatalysts in key asymmetric transformations.

Performance as a Chiral Synthon: The Synthesis of (+)-Coniine

A significant application of this compound is as a chiral precursor for the synthesis of 2-substituted piperidine alkaloids. A notable example is the synthesis of the hemlock alkaloid (+)-coniine. This multi-step synthesis showcases the utility of the hydroxymethyl group as a handle for introducing the desired side chain with high stereocontrol.

The synthetic strategy typically involves:

  • N-Protection: The secondary amine of this compound is protected, commonly with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group.

  • Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde.

  • Wittig Reaction: The aldehyde undergoes a Wittig reaction to introduce the propyl side chain.

  • Hydrogenation and Deprotection: The resulting double bond is reduced, and the nitrogen protecting group is removed to yield (+)-coniine.

This approach, leveraging this compound as a chiral starting material, offers a reliable route to the target molecule with excellent control over the stereochemistry at the C2 position.

Benchmarking Catalytic Performance in Model Reactions

Direct quantitative data on the performance of this compound as a catalyst in standard model reactions is limited in publicly available literature. However, its structural similarity to proline and other piperidine-based organocatalysts suggests its potential to catalyze a range of asymmetric transformations. To provide a useful benchmark, this section presents typical performance data for well-established, structurally analogous catalysts in key model reactions. This data serves as a reference point for evaluating the potential efficacy of this compound and its derivatives.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction to produce chiral β-hydroxy ketones. Proline and its derivatives are highly effective catalysts for this transformation.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
L-Prolinep-NitrobenzaldehydeAcetoneDMSO20-3046876
L-ProlineIsobutyraldehydeAcetoneDMSO20-3029796
(S)-Diphenylprolinol TMS etherp-NitrobenzaldehydeCyclohexanoneDichloromethane5169996
Asymmetric Michael Addition

The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating a new stereocenter.

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol silyl etherPropanalNitrostyreneToluene20489599
Quinine-derived squaramide3-FluorooxindoleBenzofuran-derived azadieneDichloromethane10249598

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are general experimental protocols for the benchmark reactions, which can be adapted for screening new catalysts like this compound.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (10.0 mmol) is added. Subsequently, L-proline (0.2-0.3 mmol, 20-30 mol%) is added to the mixture. The reaction is stirred at room temperature for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for an Organocatalyzed Asymmetric Michael Addition

In a reaction vial, dissolve the Michael acceptor (e.g., nitrostyrene, 0.5 mmol) and any co-catalyst in the anhydrous solvent (2.0 mL). Add the Michael donor (e.g., propanal, 2.5 mmol) to the solution. Add the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol, 20 mol%) to initiate the reaction. Stir the mixture at the desired temperature (e.g., 4 °C) for the required time (typically 24-48 hours), monitoring by TLC. Quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with the reaction solvent (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. The enantiomeric excess is determined by chiral HPLC.

Visualizing Reaction Pathways and Workflows

Synthesis of (+)-Coniine from this compound

G A This compound B N-Protected this compound A->B N-Protection C N-Protected Piperidin-2-carbaldehyde B->C Oxidation D Wittig Product C->D Wittig Reaction E (+)-Coniine D->E Hydrogenation & Deprotection

Caption: Synthetic workflow for (+)-coniine from this compound.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

G Catalyst Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.

Safety Operating Guide

Proper Disposal of (S)-Piperidin-2-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-Piperidin-2-ylmethanol, a compound commonly used in pharmaceutical research and development. Due to its chemical properties, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and compliance with regulatory standards.

This compound and related piperidine compounds are classified as hazardous materials. They can be flammable, corrosive, and toxic if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, strict adherence to the following procedures is imperative.

Hazard Profile and Safety Precautions

Before beginning any disposal-related activities, it is essential to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) may not always be available, the hazards can be inferred from the piperidine functional group.[1]

Hazard ClassificationDescriptionPrecautionary Statements
Flammability Highly flammable liquid and vapor.[2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Corrosivity Causes severe skin burns and eye damage.[2]Wear protective gloves, protective clothing, eye protection, and face protection.
Toxicity Harmful if swallowed and toxic in contact with skin or if inhaled.[2]Avoid breathing mist or vapors. Use only in a well-ventilated area or a chemical fume hood.[1]
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe handling and disposal of this compound and its associated waste.

1. Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.[1]

  • Eye Protection: Chemical safety goggles with side shields or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.[1]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1]

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as acids, oxidizing agents, or other reactive chemicals.[1]

  • Waste Container: Collect waste in a designated, chemically compatible, and leak-proof container, such as a high-density polyethylene (HDPE) container.[3] The container should have a secure, tight-fitting lid.[3]

  • Container Filling: Do not fill the waste container to more than 90% capacity to allow for vapor expansion.[1]

3. Labeling and Documentation: Accurate labeling and documentation are regulatory requirements and essential for safety.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[3]

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.[1]

4. Spill Management: In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and the institution's Environmental Health and Safety (EHS) office.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: If it is safe to do so, use an absorbent, non-combustible material like sand or earth to contain the spill. Do not use combustible materials such as paper towels.[3]

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing the appropriate PPE.[1] Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3]

5. Storage and Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources and general laboratory traffic.[1][3] The storage area should have secondary containment.[1]

  • Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4] This material should be disposed of at an approved waste disposal plant. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2][3]

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of (S)-Piperidin-2-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperidin-2-ylmethanol , a versatile building block in pharmaceutical synthesis, requires careful handling due to its potential hazards. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended protective gear based on safety data sheets for closely related compounds.[1][2]

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or face shield.[1]To protect against splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., light weight rubber gloves).[3]To prevent skin contact, which may cause skin irritation.[2]
Skin and Body Protection Protective clothing, such as a lab coat. In some cases, flame-retardant antistatic protective clothing may be necessary.[3]To prevent skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]To avoid inhalation of vapors or mists, which can cause respiratory irritation.[2]

Operational Plan: From Preparation to Disposal

A systematic approach is essential for the safe handling and disposal of this compound. The following workflow outlines the key steps to be followed in a laboratory setting.

Workflow for Safe Handling of this compound prep Preparation - Conduct hazard assessment. - Ensure fume hood is operational. - Gather all necessary PPE. handling Handling - Wear appropriate PPE. - Work within a fume hood. - Avoid inhalation of vapors and contact with skin/eyes. prep->handling Proceed with caution spill Spill Management - Evacuate and ventilate the area. - Absorb with inert material (e.g., sand, vermiculite). - Collect in a sealed container for disposal. handling->spill In case of spill storage Storage - Keep container tightly closed in a dry, cool, and well-ventilated place. - Store away from incompatible materials like strong oxidizing agents. handling->storage After use disposal Waste Disposal - Collect waste in a labeled, sealed, and chemically compatible container. - Dispose of as hazardous waste according to institutional and local regulations. spill->disposal After containment storage->disposal When waste is generated

Safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.

Key Disposal Steps:

  • Containerization : Collect all waste containing this compound in a designated, properly labeled, and sealed container.[4] The container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[4]

  • Labeling : The waste container must be clearly marked with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[4]

  • Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Empty Containers : Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. After rinsing and air-drying, the container can be disposed of according to institutional guidelines.[6] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

By following these guidelines, laboratory professionals can safely handle this compound, minimizing risks and ensuring a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.